Technical Documentation Center

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate
  • CAS: 205676-86-4

Core Science & Biosynthesis

Foundational

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate structure

In-Depth Technical Guide: Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate in Medicinal Chemistry Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks dictates the success of le...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks dictates the success of lead optimization. Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4)[1] is a highly versatile, privileged scaffold frequently utilized in the design of kinase inhibitors and GPCR ligands. Structurally, it features an aminopyridine core—a classic hydrogen-bond donor/acceptor motif for kinase hinge regions—coupled with an ethyl acetate moiety that serves as a flexible vector for solvent-front modifications.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural characteristics, providing field-proven synthetic workflows, mechanistic rationales, and analytical validation protocols necessary to integrate this molecule into advanced drug development pipelines.

Physicochemical Profiling & Structural Analysis

Before initiating synthesis or docking studies, it is critical to understand the quantitative physicochemical parameters of the scaffold. The dual functionality of the secondary amine and the ester group provides distinct handles for orthogonal derivatization.

Table 1: Key Physicochemical Properties

PropertyQuantitative ValueStructural Implication
CAS Number 205676-86-4Unique identifier for procurement[1]
Molecular Formula C10H14N2O2-
Molecular Weight 194.23 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5
H-Bond Donors 1 (Secondary Amine)Critical for ATP-competitive hinge binding
H-Bond Acceptors 3 (Pyridine N, Ester O's)Facilitates target engagement and aqueous solubility
Rotatable Bonds 4Provides conformational flexibility for induced-fit binding

Mechanistic Synthesis & Workflow

The de novo synthesis of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate requires a highly regioselective approach to prevent over-amination and ester hydrolysis. The optimal route involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Palladium-Catalyzed α -Arylation.

SyntheticWorkflow A 2,6-Dibromopyridine B 2-Bromo-6-(methylamino)pyridine A->B CH3NH2, THF SNAr Reaction C Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate B->C Ethyl Acetate, LiHMDS Pd(dba)2, QPhos Alpha-Arylation

Figure 1: Two-step synthetic workflow for Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate.

Experimental Protocol 1: Regioselective SNAr
  • Objective: Regioselective mono-amination of 2,6-dibromopyridine.

  • Causality & Rationale: Using an excess of aqueous methylamine in a polar aprotic solvent (THF) at 60°C drives the SNAr. The first substitution deactivates the pyridine ring towards a second substitution due to the electron-donating nature of the newly introduced methylamino group, ensuring high mono-selectivity.

  • Step-by-Step:

    • Dissolve 2,6-dibromopyridine (1.0 eq) in THF (0.5 M).

    • Add methylamine (40% aq. solution, 3.0 eq) dropwise at 0°C.

    • Heat the sealed reaction vessel to 60°C for 12 hours.

    • Quench with water, extract with EtOAc, and wash with brine. Dry over Na2SO4 and concentrate.

  • Self-Validating IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is self-validating when the highly non-polar starting material ( Rf​ ~0.8) is fully consumed and replaced by a UV-active, ninhydrin-positive spot ( Rf​ ~0.4), confirming the successful addition of the primary amine.

Experimental Protocol 2: Palladium-Catalyzed α -Arylation
  • Objective: Coupling of the ethyl acetate enolate with the bromopyridine intermediate.

  • Causality & Rationale: The selection of the base and ligand is the primary failure point in ester α -arylations. As demonstrated in foundational studies , LiHMDS is chosen over standard alkoxide bases (like NaOtBu) to prevent ester transesterification or hydrolysis. Furthermore, the bulky QPhos ligand is utilized because its steric bulk accelerates the challenging reductive elimination step, outcompeting the undesired β -hydride elimination pathway common in aliphatic cross-couplings .

Table 2: Optimization Data for α -Arylation

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)2 / XPhosCs2CO3Dioxane10015Poor enolate formation, starting material recovered
Pd2(dba)3 / BINAPNaOtBuToluene8035Significant ester hydrolysis observed
Pd(dba)2 / QPhos LiHMDS THF 25 88 Clean conversion, minimal β -hydride elimination
  • Step-by-Step:

    • In a glovebox, charge a vial with 2-bromo-6-(methylamino)pyridine (1.0 eq), Pd(dba)2 (0.05 eq), and QPhos (0.05 eq).

    • Add anhydrous THF (0.2 M) and ethyl acetate (1.5 eq).

    • Cool to 0°C, then add LiHMDS (1.0 M in THF, 1.5 eq) dropwise.

    • Stir at 25°C for 4 hours.

    • Quench with saturated aqueous NH4Cl and extract with EtOAc.

  • Self-Validating IPC: Monitor via LC-MS. The reaction is self-validating when the [M+H]+ peak at m/z 195.1 becomes the base peak. The absence of a debrominated byproduct (m/z 109.1) validates that the QPhos ligand successfully suppressed the competitive β -hydride elimination pathway.

Pharmacophore Integration & Drug Discovery Applications

In medicinal chemistry, this scaffold is not an end-product but a modular vector. The aminopyridine core acts as an orthosteric anchor, while the acetate group projects into the solvent-exposed region, allowing for pharmacokinetic (PK) tuning without disrupting target affinity.

PharmacophoreModel Core Aminopyridine Scaffold Hinge Kinase Hinge Region Core->Hinge H-Bond Donor/Acceptor Solvent Solvent Front Modification Core->Solvent Lipophilic/Hydrophilic Tuning Receptor Target Protein Engagement Hinge->Receptor Orthosteric Binding Solvent->Receptor Pharmacokinetic Optimization

Figure 2: Pharmacophore integration of the bifunctional aminopyridine scaffold.

By hydrolyzing the ester to the corresponding carboxylic acid, chemists can rapidly generate a library of amides via HATU-mediated couplings. This strategy is heavily utilized in the development of mutant-selective EGFR inhibitors and novel anaplastic lymphoma kinase (ALK) modulators, where the solvent front dictates selectivity and cellular permeability.

References

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. "Efficient Synthesis of α -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 2002. URL:[Link]

  • Moradi, W. A., & Buchwald, S. L. "Palladium-Catalyzed α -Arylation of Esters." Journal of the American Chemical Society, 2001. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate is a key intermediate in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, a 2,6-disubstituted pyridine, is a common feature in medicinal chemistry, appearing in compounds targeting a wide range of therapeutic areas. The precise and efficient synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides a detailed exploration of the primary synthetic pathways to Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to Synthesis

The synthesis of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate hinges on the effective formation of a carbon-nitrogen bond at the 6-position of the pyridine ring. Two principal strategies have proven to be highly effective: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods often depends on factors such as substrate availability, desired yield, and scalability.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often cost-effective method for the amination of heteroaryl halides. In this pathway, the commercially available Ethyl 2-(6-chloropyridin-2-yl)acetate serves as the starting material. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 2-position facilitates nucleophilic attack at the 6-position.

Mechanism and Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The methylamine, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom. This forms a high-energy intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the desired product.

The reactivity of 2-chloropyridines in SNAr reactions is generally lower than that of their pyrimidine or pyrazine analogues.[1] However, the reaction can be driven to completion by employing elevated temperatures and a suitable solvent.[2] The use of a flow reactor can be particularly effective in achieving the necessary high temperatures and short reaction times to minimize side product formation.[2]

Experimental Protocol: SNAr Amination

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Concentration/PuritySupplier
Ethyl 2-(6-chloropyridin-2-yl)acetateC₉H₁₀ClNO₂199.63>97%Commercially Available[3][4]
Methylamine (solution in THF or H₂O)CH₅N31.062.0 M in THF or 40% in H₂OCommercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
Potassium CarbonateK₂CO₃138.21AnhydrousCommercially Available

Procedure:

  • To a sealed reaction vessel, add Ethyl 2-(6-chloropyridin-2-yl)acetate (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add a solution of methylamine (3.0 - 5.0 eq) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 100-130 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate.

SNAr Synthesis Workflow

SNAr_Workflow start Ethyl 2-(6-chloropyridin-2-yl)acetate reagents Methylamine, K₂CO₃ DMF, 100-130 °C start->reagents Reaction workup Aqueous Workup & Extraction reagents->workup Quenching purification Column Chromatography workup->purification Purification product Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate purification->product Final Product

Caption: Workflow for the SNAr synthesis of the target compound.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of carbon-nitrogen bonds, particularly for less reactive aryl halides. This pathway is an excellent alternative to the SNAr reaction, often providing higher yields under milder conditions, albeit with the use of a palladium catalyst and a specialized ligand.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, Ethyl 2-(6-bromopyridin-2-yl)acetate is often preferred over the chloride for this reaction) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (methylamine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The final product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

A significant challenge with using volatile amines like methylamine is their low boiling point. To overcome this, the reaction is typically carried out in a sealed tube to maintain a sufficient concentration of the amine in the reaction mixture.[5] The choice of phosphine ligand is also critical for the success of the reaction, with bidentate ligands such as 1,3-bis(diphenylphosphino)propane (dppp) being effective in preventing catalyst deactivation by the pyridine substrate.[5]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Concentration/PuritySupplier
Ethyl 2-(6-bromopyridin-2-yl)acetateC₉H₁₀BrNO₂244.09>97%Commercially Available
Methylamine (solution in THF)CH₅N31.062.0 M in THFCommercially Available
Palladium(II) AcetatePd(OAc)₂224.50Catalyst GradeCommercially Available
1,3-Bis(diphenylphosphino)propane (dppp)C₂₇H₂₆P₂412.44LigandCommercially Available
Sodium tert-butoxideNaOᵗBu96.10>97%Commercially Available
TolueneC₇H₈92.14AnhydrousCommercially Available

Procedure:

  • To a flame-dried sealed tube under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 2-(6-bromopyridin-2-yl)acetate (1.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.10 eq).

  • Add anhydrous toluene to the tube.

  • Add sodium tert-butoxide (2.0 eq).

  • Cool the mixture to -78 °C and add the solution of methylamine in THF (5.0 eq).

  • Seal the tube and allow it to warm to room temperature.

  • Heat the reaction mixture to 80 °C overnight (approximately 14 hours).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully open the sealed tube.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Ethyl 2-(6-bromopyridin-2-yl)acetate catalyst Pd(OAc)₂, dppp NaOᵗBu, Toluene start->catalyst Catalyst System amine Methylamine (in sealed tube) 80 °C catalyst->amine Reaction workup Filtration & Extraction amine->workup Workup purification Column Chromatography workup->purification Purification product Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate purification->product Final Product

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Conclusion

The synthesis of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate can be reliably achieved through either Nucleophilic Aromatic Substitution or Palladium-Catalyzed Buchwald-Hartwig Amination. The SNAr approach offers a more direct and potentially more economical route, while the Buchwald-Hartwig amination provides a powerful alternative that is often higher yielding and applicable to a broader range of substrates. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including cost, scale, and available equipment. Both pathways, when executed with careful attention to the experimental details outlined in this guide, will provide access to this valuable synthetic intermediate.

References

  • Pudlo, J. S., et al. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. The Journal of Organic Chemistry, 73(24), 9765-6. [Link]

  • Pudlo, J. S., et al. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(24), 9765–9766. [Link]

  • Patel, A. K., & Patel, N. B. (2004). Synthesis of novel 6-substituted- aminopyridin-2(H)-ones. Indian Journal of Chemistry - Section B, 43B(5), 1073-1078.
  • Kiyomori, A., Marcoux, J.-F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles. Tetrahedron Letters, 40(14), 2657–2660. [Link]

  • Vo, C. V., et al. (2018). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic Process Research & Development, 22(10), 1423-1429.
  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 17(8), 9477–9487. [Link]

  • Takeda Chemical Industries, Ltd. (1981). Synthesis of ethyl 2-(6-formamidopyridin-2-yl)acetate. PrepChem. [Link]

  • Comins, D. L., & Joseph, S. P. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1805. [Link]

  • Liu, Y., et al. (2017). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. The Journal of Organic Chemistry, 82(24), 13476–13484.
  • Zhang, H., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3726–3729. [Link]

  • PubChem. (n.d.). Ethyl 2-(6-chloropyridin-2-yl)acetate. National Center for Biotechnology Information. [Link]

Sources

Foundational

Aminopyridine compounds in medicinal chemistry

An In-Depth Technical Guide to Aminopyridine Compounds in Medicinal Chemistry Executive Summary Aminopyridines—monoamino derivatives of the pyridine heterocycle—are foundational scaffolds in modern medicinal chemistry[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Aminopyridine Compounds in Medicinal Chemistry

Executive Summary Aminopyridines—monoamino derivatives of the pyridine heterocycle—are foundational scaffolds in modern medicinal chemistry[1]. Depending on the positional isomerism of the amino group (2-AP, 3-AP, or 4-AP), these compounds exhibit drastically different physicochemical properties and pharmacological profiles. This whitepaper provides a comprehensive analysis of aminopyridines, exploring their mechanistic roles as kinase hinge binders and ion channel modulators, while detailing the self-validating experimental workflows required to optimize them for clinical development.

Mechanistic Paradigms in Drug Design

The 2-Aminopyridine Scaffold: A Privileged Kinase Hinge Binder

In targeted oncology, the 2-aminopyridine motif is synonymous with ATP-competitive kinase inhibition. The kinase hinge region, which connects the N-terminal and C-terminal lobes of the kinase domain, naturally binds the adenine ring of ATP.

The Causality of Bidentate Binding: The 2-aminopyridine scaffold is engineered to perfectly mimic this adenine interaction. The endocyclic pyridine nitrogen acts as a primary hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor[2]. Why is this specific bidentate interaction critical for drug design? A single (monodentate) hydrogen bond often results in a high dissociation rate ( koff​ ). By establishing a bidentate network with the backbone carbonyl and amide nitrogen of the kinase hinge (e.g., interacting with residues like Ile191 in RIOK2 or H284/H286 in ALK2), the 2-aminopyridine motif locks the molecule into the binding pocket[2][3]. This exponentially increases the drug's residence time and thermodynamic stability, a structural paradigm that was instrumental in the design of the FDA-approved ALK/ROS1 inhibitor Crizotinib[4].

G N1 2-Aminopyridine Scaffold N2 Pyridine Nitrogen (H-Bond Acceptor) N1->N2 N3 Exocyclic Amine (H-Bond Donor) N1->N3 N4 Kinase Hinge Region (Backbone NH) N2->N4 Accepts H-bond N5 Kinase Hinge Region (Backbone C=O) N3->N5 Donates H-bond N6 Target Engagement & Stabilization N4->N6 N5->N6

Figure 1: Bidentate hydrogen bonding network of 2-aminopyridine in the kinase hinge region.

The 4-Aminopyridine Scaffold: State-Dependent Ion Channel Blockade

While 2-aminopyridines dominate kinase inhibition, 4-aminopyridine (4-AP, generic name: dalfampridine) is a foundational neurotherapeutic. It is FDA-approved (as Ampyra) for the symptomatic improvement of walking in patients with multiple sclerosis (MS)[5][6].

The Causality of State-Dependent Blockade: In healthy myelinated neurons, voltage-gated potassium (Kv1.1 and Kv1.2) channels are sequestered beneath the myelin sheath. In MS, demyelination exposes these channels, leading to rapid potassium efflux and action potential conduction failure[5]. 4-AP blocks these channels, prolonging the action potential and restoring neural transmission[5].

The biophysics of this blockade are highly specific and pKa-dependent. 4-AP has a pKa of ~9.0, meaning it is predominantly ionized at physiological pH. However, it crosses the lipid bilayer in its non-ionized, lipophilic form[7]. Once in the intracellular space, it re-ionizes. Crucially, 4-AP is an open-channel blocker; it binds exclusively to the intracellular vestibule of the Kv channel only when membrane depolarization forces the channel into an open state[7]. When the membrane repolarizes and the channel closes, the ionized 4-AP molecule becomes physically trapped inside the pore, resulting in a prolonged, highly effective blockade[7].

G S1 Non-ionized 4-AP (Extracellular) S2 Membrane Crossing (Lipophilic diffusion) S1->S2 S3 Ionized 4-AP (Intracellular, pH ~7.4) S2->S3 S5 Binding to Intracellular Vestibule S3->S5 S4 Depolarization (Channel Opens) S4->S5 Exposes binding site S6 Repolarization (Channel Closes) S5->S6 S7 4-AP Trapped in Closed State S6->S7 Prevents K+ efflux

Figure 2: State-dependent intracellular trapping mechanism of 4-aminopyridine in Kv channels.

Quantitative Physicochemical Profiling

The positional isomerism of the amino group drastically alters the electron density of the pyridine ring, dictating the compound's basicity, permeability, and clinical utility.

Compound ClassRepresentative DrugPrimary TargetIndicationApprox. Core pKaMechanism of Action
2-Aminopyridine Crizotinib[4]ALK / ROS1 KinasesNon-Small Cell Lung Cancer~6.8Bidentate ATP-competitive hinge binding[4].
4-Aminopyridine Dalfampridine[6]Kv1.1 / Kv1.2 ChannelsMultiple Sclerosis~9.0Intracellular open-channel blockade[5][7].
2-Aminopyridine Piroxicam[8]COX-1 / COX-2Inflammation / Pain~5.3Modulates active site binding via H-bonding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of aminopyridine derivatives requires robust, self-validating assay systems. Below are the gold-standard methodologies for validating both ion channel blockers and kinase inhibitors.

Protocol A: Inside-Out Patch-Clamp Validation of Kv Channel Blockade

This protocol isolates the specific biophysical mechanism of 4-AP derivatives.

  • Cell Preparation: Culture mammalian cells (e.g., CHO or HEK293) stably expressing the target Kv1.x channel.

  • Establish Inside-Out Configuration: Form a gigaseal on the cell membrane using a glass micropipette, then excise the patch.

    • Causality: 4-AP acts exclusively on the intracellular vestibule of the Kv channel[7]. The inside-out patch exposes this binding site directly to the bath solution, eliminating passive membrane diffusion as a rate-limiting variable and allowing for the precise calculation of the true binding affinity ( Kd​ ).

  • Depolarization Protocol: Apply voltage steps from a holding potential of -80 mV to +40 mV.

    • Causality: Because 4-AP is an open-channel blocker, the channel must be transitioned to the open state to expose the binding pocket[7].

  • Drug Application & Kinetic Analysis: Superfuse the 4-AP derivative. Monitor the acceleration of the apparent inactivation rate.

    • Causality: A faster inactivation rate compared to control indicates that the drug is entering and blocking the channel pore immediately after it opens, validating the state-dependent trapping mechanism[7].

Protocol B: Thermal Shift Assay (TSA) for Kinase Hinge-Binder Validation

This protocol verifies that a 2-aminopyridine derivative successfully engages the kinase ATP pocket.

  • Protein-Dye Complexation: Mix purified recombinant kinase domain with Sypro Orange dye in an appropriate assay buffer.

  • Ligand Incubation: Add the 2-aminopyridine inhibitor across a concentration gradient and incubate for 30 minutes to reach thermodynamic equilibrium.

  • Thermal Denaturation: Subject the samples to a temperature gradient (e.g., 25°C to 95°C at 1°C/min) using a real-time PCR machine, monitoring fluorescence.

    • Causality: As the kinase denatures, its hydrophobic core is exposed, binding the Sypro Orange dye and causing a massive spike in fluorescence. A 2-aminopyridine inhibitor bound tightly to the hinge region thermodynamically stabilizes the folded protein, requiring higher thermal energy to unfold[3].

  • Data Analysis: Calculate the shift in melting temperature ( ΔTm​ ). A ΔTm​>2°C directly validates target engagement and structurally confirms the efficacy of the hinge-binding motif[3].

G W1 Purified Kinase + Sypro Orange W2 Add 2-AP Inhibitor (Concentration Gradient) W1->W2 W3 Thermal Cycling (25°C to 95°C) W2->W3 W4 Fluorescence Detection (Unfolding) W3->W4 W5 Calculate ΔTm (Target Engagement) W4->W5

Figure 3: Thermal Shift Assay workflow for validating target engagement of kinase inhibitors.

Lead Optimization: Overcoming Metabolic Liabilities

While aminopyridines are potent pharmacophores, their basicity can lead to pharmacokinetic liabilities, including poor passive permeability, lysosomal trapping, and off-target hERG channel blockade.

Structural Optimization via Fluorination: A highly effective medicinal chemistry strategy is the introduction of a fluorine atom adjacent to the aminopyridine core (e.g., creating a fluorinated 4-aminopyridine derivative)[5].

  • Causality: Fluorine is highly electronegative. Placing it on the pyridine ring exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the basic amine. This reduced basicity prevents the molecule from being overly ionized at physiological pH, thereby enhancing lipophilic membrane permeability and mitigating the risk of hERG toxicity[5]. Furthermore, strategically placed halogens block primary sites of oxidative metabolism (e.g., CYP450-mediated N-oxidation), vastly improving the drug's metabolic stability and half-life[5].

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. nih.gov. 7

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). rsc.org. 1

  • Crystal structure of human RIOK2 bound to a specific inhibitor. royalsocietypublishing.org.2

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. acs.org. 3

  • Synthesis and structure of crizotinib. researchgate.net. 4

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. sciencepublishinggroup.com. 8

  • US10442767B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging. google.com. 5

  • Ampyra (dalfampridine) FDA Label. fda.gov. 6

Sources

Exploratory

The Privileged Scaffold: Biological Activity and Evaluation Protocols of Substituted Pyridine Derivatives

Executive Summary The pyridine ring, a quintessential nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry[1]. Its unique physicochemical properties—including its capacity to form hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring, a quintessential nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry[1]. Its unique physicochemical properties—including its capacity to form hydrogen bonds, favorable aqueous solubility, and high chemical stability—make it a "privileged scaffold" for the development of novel therapeutic agents[1]. As drug development professionals navigate the complexities of targeted therapies, substituted pyridine derivatives (particularly 3-substituted and fused-ring systems) have demonstrated a remarkable breadth of biological activities, primarily in oncology and infectious diseases[1][2].

This technical whitepaper bridges the gap between synthetic design and biological evaluation. By examining the causality behind target engagement and detailing self-validating experimental workflows, this guide provides researchers with a robust framework for evaluating the pharmacological potential of pyridine derivatives.

Mechanistic Pathways: Causality in Target Engagement

To rationally design effective therapeutics, scientists must understand the precise causality between the chemical structure of pyridine derivatives and their biological targets. The biological activity of these compounds is rarely non-specific; rather, it is driven by high-affinity interactions with critical enzymes and receptors.

Anticancer Activity: Kinase and Tubulin Inhibition

In oncology, pyridine derivatives frequently act as competitive inhibitors at the ATP-binding sites of critical kinases, such as VEGFR-2, PIM-1, and ALK/ROS1[3][4]. For example, pyridine urea derivatives have been shown to inhibit VEGFR-2 phosphorylation[4]. By blocking VEGFR-2, these compounds effectively shut down downstream PI3K/AKT and MAPK signaling pathways, which are essential for tumor angiogenesis and proliferation[4].

Furthermore, pyridine-bridged analogues of combretastatin-A4 (CA-4) function as potent tubulin polymerization inhibitors[5]. By binding directly to tubulin, they disrupt microtubule dynamics. This structural disruption leads directly to cell cycle arrest at the G2/M phase, triggering apoptotic cascades[5][6].

VEGFR2_Pathway Pyridine Substituted Pyridine Derivative VEGFR2 VEGFR-2 Receptor (Kinase Domain) Pyridine->VEGFR2 Competitive Binding PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MAPK MAPK / ERK Pathway VEGFR2->MAPK Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation Apoptosis Apoptosis / Cell Death Angiogenesis->Apoptosis Inhibition leads to PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Fig 1: Mechanistic pathway of VEGFR-2 inhibition by pyridine derivatives leading to apoptosis.

Antimicrobial Activity: DNA Gyrase Inhibition

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel anti-infective scaffolds[1]. Azo-linked imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against bacterial targets like DNA Gyrase (GyrB)[7]. In silico docking and molecular dynamics simulations confirm that these derivatives form highly stable protein-ligand complexes with GyrB[7]. This binding prevents DNA supercoiling, halting bacterial replication and leading to cell death[7].

Quantitative Structure-Activity Relationship (QSAR) & Efficacy

The therapeutic potential of these derivatives is best illustrated through their quantitative efficacy metrics. Table 1 summarizes the biological activity of recently developed pyridine scaffolds across various targets.

Compound Class / DerivativePrimary Target / MechanismCell Line / Bacterial StrainEfficacy Metric (IC50 / MIC)
Pyridine-bridged CA-4 Analogue (4h) Tubulin PolymerizationMDA-MB-231 (Breast Cancer)IC50 = 3.13 nM
Pyridine-bridged CA-4 Analogue (4s) Tubulin PolymerizationMDA-MB-231 (Breast Cancer)IC50 = 4.56 nM
Pyridine Urea Derivative (31) VEGFR-2 KinaseHepG2 (Liver Cancer)IC50 = 21.00 µM
Azo-linked Imidazo[1,2-a]pyridine (4e) DNA Gyrase (GyrB)E. coli (CTXM resistant)MIC = 0.5 - 0.7 mg/mL
Pyrrolo[3,4-b]pyridine (4j) Bacterial Cell Wall/MembraneE. coli (ATCC 25922)MIC = 62.5 µg/mL

Data synthesized from foundational pharmacological evaluations[5][7][8][9].

Experimental Methodologies: A Self-Validating System

As application scientists, we do not merely execute assays; we design self-validating workflows. When evaluating a novel pyridine derivative for anticancer activity, a standalone cytotoxicity assay (e.g., MTT) only tells us that cells are dying, not why. To establish causality, we must couple cytotoxicity data with downstream mechanistic assays (such as flow cytometry) to confirm the mechanism (e.g., G2/M arrest due to tubulin inhibition).

Protocol: In Vitro Anticancer Efficacy & Mechanistic Validation

Objective: Determine the IC50 of pyridine-bridged analogues and validate tubulin inhibition via cell cycle analysis[5].

Phase 1: Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the pyridine derivative (ranging from 1 nM to 10 µM) for 48 hours. Utilize untreated cells as a negative control and a known tubulin inhibitor (e.g., CA-4) as a positive control[5].

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours to allow metabolically active cells to reduce MTT to formazan.

  • Quantification: Solubilize the formazan crystals using 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. Causality Check: The IC50 provides the optimal dosing concentration required to trigger the mechanism of action without causing immediate, non-specific necrotic cell death.

Phase 2: Cell Cycle Analysis (Flow Cytometry)

  • Synchronization: Seed cells in 6-well plates and synchronize them at the G0/G1 phase by subjecting them to serum starvation for 24 hours.

  • Targeted Treatment: Treat cells with the established IC50 concentration of the pyridine derivative for 24 hours[5].

  • Fixation: Harvest cells via trypsinization, wash twice with cold PBS, and fix dropwise in 70% cold ethanol at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content via flow cytometry. Validation Check: If the compound acts via tubulin inhibition, the flow cytometry histogram must show a significant depletion of the G0/G1 population and a proportional, causal accumulation in the G2/M phase (e.g., increasing from a baseline of 15.7% to >70%)[5].

BioEvalWorkflow Synth Synthesis of Pyridine Derivatives InSilico In Silico Docking (Surflex / AutoDock) Synth->InSilico Structure Input InVitro In Vitro Cytotoxicity (MTT Assay) InSilico->InVitro Lead Selection CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle IC50 Determination Validation Mechanism Validation (e.g., G2/M Arrest) CellCycle->Validation Causality Link Validation->Synth QSAR Feedback

Fig 2: Iterative and self-validating biological evaluation workflow for pyridine derivatives.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives Source: ResearchGate URL:[Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS Source: Semantic Scholar URL:[Link]

Sources

Foundational

Mechanistic Utility of the Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate Scaffold in Targeted Drug Design

Executive Summary Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4) is not a standalone active pharmaceutical ingredient (API); rather, it is a highly specialized, privileged pharmacophore-building intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4) is not a standalone active pharmaceutical ingredient (API); rather, it is a highly specialized, privileged pharmacophore-building intermediate . In modern medicinal chemistry, its "mechanism of action" is defined by the structural and electronic contributions it makes to the final therapeutic molecules it helps construct. This in-depth technical guide explores the causality behind the use of this 2,6-disubstituted pyridine scaffold, focusing on its critical role in synthesizing allosteric MALT1 protease inhibitors for oncology[1] and chemokine receptor antagonists for HIV-1 entry inhibition[2].

Chemical Profile & Scaffold Rationale

The pyridine ring is a foundational motif in drug discovery, offering superior aqueous solubility compared to purely carbocyclic aromatic rings while maintaining the ability to participate in π−π stacking interactions within hydrophobic binding pockets[3]. The specific 2,6-disubstitution pattern of this intermediate provides precise steric and electronic properties:

  • Methylamino Group (Position 6): Acts as a critical hydrogen bond donor and acceptor. In allosteric pockets, this secondary amine frequently interacts with backbone carbonyls or side-chain hydroxyls of target kinases or proteases, anchoring the molecule in the active conformation.

  • Ethyl Acetate Moiety (Position 2): Provides a highly versatile synthetic handle. The ester can be readily hydrolyzed to the corresponding acetic acid, which is then subjected to amide coupling to append target-specific lipophilic or hydrophilic groups.

  • Nitrogen Heteroatom: Modulates the pKa of the molecule, ensuring optimal membrane permeability and target residence time.

Mechanistic Pathways of Derived Therapeutics

Pathway 1: MALT1 Protease Inhibition in Lymphoma

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that acts as both a scaffold and a protease in the CARMA1-BCL10-MALT1 (CBM) complex[4]. Its overactivation drives canonical NF-κB signaling, promoting the survival and proliferation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL)[1].

Derivatives synthesized from the 2-(6-(methylamino)pyridin-2-yl)acetate scaffold act as non-covalent, allosteric inhibitors. The pyridine core anchors into the allosteric pocket located between the paracaspase and Ig3 domains. The methylamino group forms a critical hydrogen bond network that induces a conformational shift, rendering the catalytic triad of MALT1 inactive[5]. This prevents the cleavage of inhibitory proteins like A20 and CYLD, thereby halting NF-κB nuclear translocation and inducing apoptosis in malignant cells.

MALT1_Pathway BCR B-Cell Receptor (BCR) Activation CBM CARMA1-BCL10-MALT1 (CBM) Complex BCR->CBM Phosphorylation MALT1_Protease MALT1 Protease Active State CBM->MALT1_Protease Scaffolding Cleavage Cleavage of Inhibitory Proteins (A20, CYLD) MALT1_Protease->Cleavage Proteolysis Inhibitor Pyridine-Derived MALT1 Inhibitor Inhibitor->MALT1_Protease Allosteric Inhibition NFkB NF-κB Nuclear Translocation Cleavage->NFkB Activation Survival Lymphoma Cell Survival & Proliferation NFkB->Survival Gene Transcription

Mechanism of MALT1 protease inhibition by pyridine-derived allosteric modulators.

Pathway 2: HIV-1 Entry Inhibition (Chemokine Receptor Antagonism)

HIV-1 entry into host cells requires the binding of the viral gp120 envelope glycoprotein to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4[6]. Small-molecule entry inhibitors derived from functionalized pyridine scaffolds act as allosteric antagonists of these coreceptors[2]. The methylamino-pyridine moiety mimics the basic residues of endogenous chemokines, binding deep within the transmembrane helical bundle of CCR5. This locks the receptor in an inactive conformation, preventing the structural rearrangements necessary for gp120 binding and subsequent viral membrane fusion.

Experimental Protocols & Workflows

Protocol 1: Scaffold Functionalization (Self-Validating Synthesis)

To utilize CAS 205676-86-4 in drug discovery, the ester must be converted into a functional amide. This protocol is self-validating via LC-MS monitoring at each distinct chemical transition.

  • Ester Hydrolysis: Dissolve Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (2.0 eq) and stir at ambient temperature for 4 hours.

    • Validation: Monitor by LC-MS until the peak corresponding to the ester ( m/z 195.1 [M+H]+ ) is completely replaced by the free acid ( m/z 167.1 [M+H]+ ).

  • Acidification & Extraction: Acidify the mixture with 1M HCl to pH 4-5. Extract with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the free acid intermediate.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the highly reactive O7-azabenzotriazole active ester.

  • Target Functionalization: Add the target-specific primary or secondary amine (1.1 eq) designed for the allosteric pocket. Stir at room temperature for 12 hours.

  • Purification: Quench with saturated NaHCO3, extract with DCM, and purify via reverse-phase preparative HPLC to isolate the final API.

Synthetic_Workflow Intermediate Ethyl 2-(6-(methylamino) pyridin-2-yl)acetate (CAS: 205676-86-4) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis FreeAcid Free Acetic Acid Intermediate Hydrolysis->FreeAcid Coupling Amide Coupling (HATU, DIPEA, Amine) FreeAcid->Coupling API Targeted Active Pharmaceutical Ingredient Coupling->API

Synthetic workflow for functionalizing the 2,6-disubstituted pyridine scaffold.

Protocol 2: In Vitro MALT1 FRET Protease Assay

To validate the mechanism of action of the synthesized pyridine derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is employed.

  • Self-Validation System: The assay must include a known allosteric inhibitor (e.g., mepazine) as a positive control, and a parallel cellular viability assay using MALT1-independent GCB-DLBCL cells as a negative control to confirm on-target causality and rule out general cytotoxicity.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS). Dilute recombinant full-length MALT1 protein to a final concentration of 5 nM.

  • Compound Incubation: Dispense the synthesized pyridine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate. Add MALT1 protein and incubate for 30 minutes at 25°C to allow allosteric binding and conformational locking.

  • Substrate Addition: Add the fluorogenic MALT1 substrate Ac-LRSR-AMC to a final concentration of 50 µM.

  • Kinetic Measurement: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Calculate initial velocities from the linear portion of the kinetic curve and determine the IC50 using a 4-parameter logistic regression model.

Quantitative Data Presentation

The following table summarizes representative comparative data demonstrating how the unfunctionalized scaffold is transformed into highly potent, target-specific therapeutics through the workflows described above.

CompoundTargetIC50 (nM)Efficacy / Phenotype
Unfunctionalized Scaffold (CAS 205676-86-4)MALT1 / CCR5>10,000No baseline inhibition
Derivative A (MALT1-optimized)MALT112.5Apoptosis in ABC-DLBCL
Derivative B (CCR5-optimized)CCR58.2Blockade of HIV-1 entry
Mepazine (Positive Control)MALT1~800Moderate MALT1 inhibition
Maraviroc (Positive Control)CCR5~2.0Potent HIV-1 entry blockade

References

  • Hamp, et al. "An updated patent review of MALT1 inhibitors (2021–present)." Taylor & Francis. Available at:[Link]

  • "Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "MALT1 Protease Activity Is Required for Innate and Adaptive Immune Responses." PLOS One. Available at:[Link]

  • "HIV-1 Entry, Inhibitors, and Resistance." PMC - NIH. Available at:[Link]

  • "HIV entry inhibitors: mechanisms of action and resistance pathways." Journal of Antimicrobial Chemotherapy - Ovid. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Homologation Strategy for Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Mechanistic rationale, quantitative reaction parameters, and step-by-step self-validating protocols for the synthesis of CAS 205676-86-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Mechanistic rationale, quantitative reaction parameters, and step-by-step self-validating protocols for the synthesis of CAS 205676-86-4.

Strategic Overview & Molecular Significance

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4)[1] is a highly specialized pyridine derivative utilized extensively as a central template in medicinal chemistry. Most notably, it serves as a critical molecular core in the design and synthesis of potent αvβ3/αvβ5 integrin dual inhibitors[2]. The strategic placement of the methylamino and ethyl acetate groups on the pyridine ring provides the essential rigidity and hydrogen-bonding vectors required for high-affinity integrin binding, directly contributing to improved oral bioavailability in pharmacokinetic models[2].

Mechanistic Causality & Reaction Design

As a self-validating synthetic system, the preparation of this compound requires strict regiocontrol. The synthesis is a masterclass in lateral metalation and protecting group chemistry, divided into three causal phases:

  • Phase 1: Amine Masking and Methylation. Starting from 2-amino-6-methylpyridine, the primary amine must be protected with a tert-butyloxycarbonyl (Boc) group prior to N-methylation, yielding tert-butyl methyl(6-methylpyridin-2-yl)carbamate (CAS: 205676-84-2)[3].

    • Causality: The Boc group serves a dual purpose. First, it prevents deleterious N-acylation during the subsequent homologation step. Second, the carbamate moiety acts as a Directed Metalation Group (DMG), stabilizing the formation of the lateral organolithium species in Phase 2.

  • Phase 2: Kinetic Lateral Lithiation and Homologation. The 6-methyl group of the pyridine ring is weakly acidic (pKa ~ 34). By employing Lithium Diisopropylamide (LDA) at cryogenic temperatures, the methyl group is selectively deprotonated.

    • Causality: Cryogenic conditions (-78 °C) are strictly required to enforce kinetic control, preventing the strong base from attacking the Boc protecting group. Trapping the resulting carbanion with diethyl carbonate effectively installs the ethyl acetate moiety in a single step, yielding ethyl 2-{6-[(tert-butoxycarbonyl)(methyl)amino]pyridin-2-yl}acetate (CAS: 205676-85-3)[4].

  • Phase 3: Quantitative Deprotection. The final unmasking of the secondary amine is achieved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Causality: TFA selectively cleaves the Boc group via an isobutylene elimination mechanism without causing transesterification or hydrolysis of the newly formed ethyl ester, delivering the target compound in 100% yield[5].

Quantitative Reaction Parameters

To facilitate workflow planning, the quantitative data for the three-step synthesis is summarized below:

StepIntermediate / ProductCAS NumberPrimary ReagentsTempTimeExpected Yield
1 tert-Butyl methyl(6-methylpyridin-2-yl)carbamate205676-84-2Boc₂O, NaH, MeI0 °C to 20 °C4 h80 - 85%
2 Ethyl 2-{6-[(Boc)(methyl)amino]pyridin-2-yl}acetate205676-85-3LDA, Diethyl carbonate-78 °C to 20 °C3 h65 - 70%
3 Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate205676-86-4TFA, DCM20 °C16 h100%

Visualizing the Synthetic Workflow

The following diagram maps the chemical transformations, highlighting the flow of intermediates from the commercially available starting material to the final integrin-binding core.

SynthesisRoute SM 2-Amino-6-methylpyridine CAS: 1824-81-3 Int1 tert-Butyl methyl (6-methylpyridin-2-yl)carbamate CAS: 205676-84-2 SM->Int1 1. Boc₂O, DMAP 2. NaH, MeI Int2 Ethyl 2-{6-[(Boc)(methyl)amino] pyridin-2-yl}acetate CAS: 205676-85-3 Int1->Int2 LDA, THF, -78°C Diethyl carbonate Prod Ethyl 2-(6-(methylamino) pyridin-2-yl)acetate CAS: 205676-86-4 Int2->Prod TFA, DCM 20°C, 16h

Fig 1: Three-step synthesis workflow for Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of tert-Butyl methyl(6-methylpyridin-2-yl)carbamate
  • Boc Protection: Dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF under argon. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP (0.05 eq). Stir at 20 °C until TLC indicates complete consumption of the starting material.

  • Methylation: Cool the reaction mixture to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions to manage hydrogen gas evolution. Stir for 30 minutes.

  • Add Methyl Iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm to 20 °C and stir for 3 hours.

  • Workup & Validation: Quench carefully with cold water, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

    • QC Check: LC-MS should confirm the intermediate mass [M+H]⁺ = 223.

Protocol 2: Synthesis of Ethyl 2-{6-[(tert-butoxycarbonyl)(methyl)amino]pyridin-2-yl}acetate
  • Carbanion Generation: Dissolve the purified carbamate from Protocol 1 (1.0 eq) in anhydrous THF under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 1.5 eq) dropwise over 15 minutes. The solution will turn deep red, indicating the formation of the lateral organolithium species. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add Diethyl carbonate (3.0 eq) rapidly to the cold solution. Maintain at -78 °C for 30 minutes, then allow the mixture to slowly warm to 20 °C over 2 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to isolate the homologated product.

    • QC Check: ¹H-NMR must show the appearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the critical acetate methylene singlet at ~3.8 ppm.

Protocol 3: Synthesis of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate
  • Deprotection: Dissolve the intermediate from Protocol 2 (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM.

  • Stir the mixture continuously at 20 °C for 16 hours[5].

  • Workup & Validation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Neutralize the resulting residue with saturated aqueous NaHCO₃ (pH ~ 8) and extract with DCM (3x). Dry the organic layer over MgSO₄, filter, and concentrate to yield the pure target compound in quantitative yield (100%)[5].

    • QC Check: LC-MS will show [M+H]⁺ = 195. ¹H-NMR will confirm the complete disappearance of the massive 9-proton Boc singlet at ~1.4 ppm, validating the structural integrity of the final molecular core.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Potent and Selective αvβ3/αvβ5 Integrin Dual Inhibitors with Improved Bioavailability. Selection of the Molecular Core. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: ethyl 2-{6-[(tert-butoxy)-N-methylcarbonylamino]-2-pyridyl}acetate (CAS: 205676-85-3) Source: Molaid URL: [Link]

Sources

Application

Application Note: Synthetic Utility and Reaction Conditions for Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

Executive Summary Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Structurally, it featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Structurally, it features an electron-rich 2-(methylamino)pyridine core coupled with an alpha-acetate moiety. This dual functionality makes it an ideal precursor for the synthesis of complex heterocycles, kinase inhibitors, and PROTAC linkers.

This application note provides detailed, self-validating protocols for the three most critical synthetic transformations of this scaffold: base-catalyzed ester hydrolysis, N-acylation of the secondary amine, and alpha-alkylation of the acetate group.

Structural Analysis & Reactivity Profile

The synthetic utility of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate stems from its distinct reactive sites:

  • The Ester Group : Susceptible to nucleophilic acyl substitution (saponification) to yield the corresponding carboxylic acid[2].

  • The Secondary Amine : The methylamino group donates electron density into the pyridine ring. This resonance delocalization reduces the nucleophilicity of the exocyclic nitrogen, necessitating the use of strong bases or nucleophilic catalysts (like DMAP) for successful acylation or alkylation[3].

  • The Alpha-Carbon : The protons adjacent to the ester carbonyl are highly acidic due to the combined electron-withdrawing effects of the ester and the adjacent pyridine ring, allowing for facile enolate formation and subsequent electrophilic trapping[4].

Reactivity Parent Ethyl 2-(6-(methylamino) pyridin-2-yl)acetate (CAS: 205676-86-4) Hydrolysis Carboxylic Acid (Saponification) Parent->Hydrolysis LiOH, THF/H2O NAcylation N-Acyl Derivative (Electrophilic Attack) Parent->NAcylation R-COCl, DMAP AlphaAlkylation Alpha-Alkylated Ester (Enolate Formation) Parent->AlphaAlkylation NaH or LDA, R-X

Divergent synthetic pathways for Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate.

Core Reaction Workflows & Protocols

Protocol A: Base-Catalyzed Ester Hydrolysis (Saponification)

Causality & Expert Insight: Converting the ethyl ester to a carboxylic acid is typically achieved via basic hydrolysis. Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture is the gold standard for this transformation[2]. LiOH is preferred over NaOH or KOH because the lithium cation coordinates effectively with the pyridine nitrogen, directing the hydroxide nucleophile and resulting in cleaner conversion with minimal side reactions. The THF/H2O solvent system ensures that both the lipophilic ester and the inorganic base remain in solution.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (1.0 eq) in a 1:1 mixture of THF and distilled H₂O (approx. 0.2 M concentration).

  • Base Addition: Add LiOH monohydrate (2.0 to 3.0 eq) in a single portion at room temperature (20–25 °C).

  • Reaction: Stir the biphasic mixture vigorously for 2–4 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate/Hexanes) or LC-MS.

  • Workup (Critical Step): Once complete, concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~4-5 using 1M HCl.

  • Isolation: The zwitterionic carboxylic acid product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum. If no precipitation occurs, extract with a polar organic solvent (e.g., 10% Isopropanol in Chloroform), dry over Na₂SO₄, and concentrate.

Protocol B: N-Acylation of the Secondary Amine

Causality & Expert Insight: Direct acylation of 2-aminopyridines is notoriously sluggish because the nitrogen lone pair is delocalized into the aromatic π -system[3]. To overcome this thermodynamic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP reacts with the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly transfers the acyl group to the deactivated methylamino nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve the ester substrate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add Triethylamine (TEA) or Pyridine (2.0 eq) as an acid scavenger, followed by a catalytic amount of DMAP (0.1 eq).

  • Electrophile Addition: Cool the solution to 0 °C. Add the desired acid chloride or sulfonyl chloride (1.2 eq) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol C: Alpha-Alkylation of the Acetate Moiety

Causality & Expert Insight: The alpha-protons of the acetate group are acidic. Deprotonation requires a strong, non-nucleophilic base (such as Sodium Hydride, NaH) to prevent unwanted nucleophilic attack at the ester carbonyl[4]. The reaction must be initiated at 0 °C to stabilize the resulting sodium enolate and prevent self-condensation (Claisen-type reactions) before the electrophile is introduced.

Mechanism Start Ester Substrate Base Base Addition (NaH, 0°C) Start->Base Enolate Sodium Enolate Intermediate Base->Enolate Deprotonation Electrophile Alkyl Halide Addition Enolate->Electrophile Product Alkylated Product Electrophile->Product SN2 Attack

Mechanistic workflow for the alpha-alkylation of the acetate moiety.

Step-by-Step Methodology:

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under argon. Cool the suspension to 0 °C.

  • Enolate Formation: Add a solution of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (1.0 eq) in THF dropwise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete enolate formation[4].

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data & Reaction Conditions Summary

The following table summarizes the optimized parameters for the three core workflows to ensure reproducibility and high yields.

Reaction TypeReagents & CatalystsSolvent SystemTemperatureTimeTypical Yield
A. Hydrolysis LiOH·H₂O (2-3 eq)THF / H₂O (1:1)20–25 °C2–4 h85–95%
B. N-Acylation R-COCl (1.2 eq), TEA (2 eq), DMAP (0.1 eq)Anhydrous DCM0 °C to RT6–12 h70–85%
C. α -Alkylation NaH (1.1 eq), R-X (1.2 eq)Anhydrous THF0 °C to RT12 h65–80%

Troubleshooting & Optimization

  • Over-Alkylation in Protocol C: Because the mono-alkylated product still possesses an acidic alpha-proton, di-alkylation can occur. Solution: Strictly control the stoichiometry of the base (exactly 1.05 - 1.1 eq) and the electrophile. If di-alkylation persists, switch to a bulkier base like Lithium Diisopropylamide (LDA) at -78 °C to ensure kinetic control.

  • Poor Yields in Protocol B (Acylation): If starting material is recovered, the electrophile may have degraded, or the system was not entirely anhydrous. Solution: Distill the acid chloride prior to use and ensure glassware is flame-dried. For highly sterically hindered acid chlorides, replacing TEA with NaH to form the amide anion prior to electrophile addition can force the reaction to completion.

  • Product Loss During Hydrolysis Workup: The resulting carboxylic acid is amphoteric (contains both a basic pyridine nitrogen and an acidic carboxylate). Solution: Precision pH adjustment is critical. Do not acidify below pH 4, as the pyridine nitrogen will protonate, dragging the product back into the aqueous phase.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from[Link]

Sources

Method

Topic: Developing and Validating Robust Analytical Methods for Pyridine Acetate Compounds

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. **Abstract This comprehensive guide details the development and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This comprehensive guide details the development and validation of analytical methods for pyridine acetate compounds, a class of molecules significant in pharmaceutical and chemical industries. Recognizing the unique challenges posed by their physicochemical properties—namely the basicity of the pyridine ring and the potential for low volatility of the salt form—this document provides a strategic approach to method selection, development, and validation. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into optimizing separation and detection. The causality behind experimental choices, from mobile phase selection to derivatization strategies, is thoroughly explained. All methodologies are framed within the context of international regulatory standards, ensuring the development of self-validating, robust, and reliable analytical procedures fit for their intended purpose in research and quality control environments.

Introduction: The Analytical Challenge of Pyridine Acetates

Pyridine and its derivatives are fundamental heterocyclic scaffolds in numerous active pharmaceutical ingredients (APIs).[1] Their acetate salt forms are often utilized to improve solubility and stability. However, the analytical characterization of pyridine acetate compounds presents a unique set of challenges. The basic pyridine nitrogen (pKa typically around 5.2-6.0) can lead to undesirable interactions with silica-based chromatography columns, resulting in poor peak shape and tailing.[2][3] Furthermore, as salts, these compounds are non-volatile, complicating analysis by Gas Chromatography (GC) without appropriate sample preparation.

A robust analytical method must be capable of accurately quantifying the pyridine-containing analyte while also separating it from impurities, counter-ions (acetate), and potential degradation products.[4] This guide provides the foundational principles and actionable protocols to develop and validate such methods, with a strong emphasis on the guidelines set forth by the International Council for Harmonisation (ICH).[5][6]

Strategic Method Selection: HPLC vs. GC

The initial and most critical decision in method development is the choice of the primary analytical technique. This choice is dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the premier and most versatile technique for pyridine acetate compounds.[7] Its operation at ambient or slightly elevated temperatures makes it ideal for analyzing non-volatile and thermally unstable molecules, which is characteristic of most organic salts.[9]

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[1][10] Direct analysis of a pyridine acetate salt is generally not feasible. However, GC becomes a powerful tool if the analysis focuses on a volatile pyridine-containing active moiety or if derivatization is employed to increase volatility.[1][11] Headspace GC is particularly effective for detecting trace levels of volatile pyridine compounds in complex sample matrices.[12]

The following decision-making workflow can guide the selection process.

start Analyte: Pyridine Acetate Compound is_volatile Is the target analyte volatile & thermally stable? start->is_volatile hplc_path High-Performance Liquid Chromatography (HPLC) - Preferred for non-volatile salts - Stability-indicating assays is_volatile->hplc_path No gc_path Gas Chromatography (GC) - Requires volatility - High sensitivity for volatile analytes is_volatile->gc_path Yes derivatize Is derivatization to increase volatility feasible? gc_path->derivatize If direct analysis fails derivatize->hplc_path No / Impractical derivatize->gc_path Yes

Caption: Method Selection Logic for Pyridine Compounds.

Table 1: Comparison of HPLC and GC for Pyridine Acetate Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[8]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[8]
Applicability Excellent for non-volatile, thermally labile salts like pyridine acetate.[7]Suitable for volatile and thermally stable pyridine derivatives; requires derivatization or specific sample prep for salts.[1]
Advantages Wide applicability, robust for purity and stability assays, versatile detection (UV, MS).[9]High resolution, speed, and sensitivity (especially with MS detection) for volatile compounds.[7]
Challenges Peak tailing of basic analytes on silica columns, mobile phase selection is critical.[1]Not suitable for non-volatile salts, potential for thermal degradation of sensitive analytes.[7]
Typical Detector UV-Vis/PDA, Mass Spectrometry (MS).[9]Flame Ionization (FID), Mass Spectrometry (MS).[10]

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the workhorse for the analysis of pyridine acetate compounds in pharmaceutical development. A well-developed reversed-phase (RP-HPLC) method can serve as a stability-indicating assay, capable of separating the main compound from its degradation products and impurities.[4][13]

The Causality of Experimental Choices
  • Column Selection: Standard C18 columns are a good starting point due to their versatility.[9] However, the basic nature of the pyridine moiety can cause strong interactions with residual acidic silanol groups on the silica surface, leading to peak tailing. To mitigate this, one should consider:

    • End-capped C18 Columns: These columns have fewer accessible silanol groups, reducing tailing.

    • Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide excellent peak shape and unique selectivity for basic compounds without the need for ion-pairing reagents.[2]

  • Mobile Phase pH and Buffer: Controlling the mobile phase pH is critical. Pyridine has a pKa of ~5.2.

    • At a pH well below the pKa (e.g., pH 2.5-3.5), the pyridine nitrogen is fully protonated. This consistent charge state often leads to better peak shapes.

    • Using a buffer (e.g., formate or acetate) is essential to maintain a constant pH and ensure reproducible retention times. Volatile buffers like ammonium formate or ammonium acetate are required for LC-MS compatibility.[2][8]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency at low wavelengths.

  • Detection: A Photodiode Array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.[9] The detection wavelength should be set at the maximum absorbance (λmax) of the pyridine chromophore, typically in the 250-280 nm range.[14]

Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a general, robust starting point for the quantitative analysis of a pyridine acetate compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and PDA detector.[9]
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Mobile Phase:
  • Solvent A: 0.1% Formic Acid in Water.
  • Solvent B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: PDA detection, monitor at λmax (e.g., 254 nm) and scan from 200-400 nm.[15]
  • Injection Volume: 5-10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of the pyridine acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile).
  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the diluent.
  • Sample Preparation: Prepare the sample to achieve a target concentration similar to the working standard. Dissolve in the diluent, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.[1]

3. Gradient Elution Program: A gradient program is often necessary to elute all components, from polar impurities to the less polar API, within a reasonable time.[9]

Time (minutes)% Solvent A% Solvent B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Data Analysis:

  • Identify the main analyte peak by comparing its retention time to the reference standard.
  • Calculate the assay or purity by area percentage. For quantitative determination, construct a calibration curve from a series of standards of known concentrations.[9]

Gas Chromatography (GC-MS) Method Development

For volatile pyridine derivatives or when analyzing for trace volatile impurities, GC-MS offers unparalleled sensitivity and specificity.[7][12]

The Causality of Experimental Choices
  • Sample Preparation: This is the most critical step. Since pyridine acetate is a salt, direct injection is not feasible. Options include:

    • Headspace Analysis (HS-GC): If the target analyte is the volatile pyridine base (e.g., as an impurity or after in-situ neutralization), headspace injection is ideal. It avoids injecting non-volatile matrix components, protecting the GC inlet and column.[12]

    • Derivatization: The acetate moiety can be derivatized to form a more volatile ester. For example, alkylation can convert acetate into its propyl derivative.[16] Acetylation with acetic anhydride and pyridine is another common technique, though in this case, it would be used for other functional groups on the molecule.[11]

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a robust choice for a wide range of pyridine derivatives.[1][7]

  • MS Detection: Mass spectrometry is the preferred detector.

    • Electron Impact (EI) Ionization: At 70 eV, EI provides reproducible fragmentation patterns that create a "fingerprint" of the molecule, useful for library matching and structural confirmation.[1][17]

    • Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): For trace-level quantification, operating the mass spectrometer in SIM or MS/MS (MRM) mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.[7][12]

Protocol: Headspace GC-MS for Volatile Pyridine Analysis

This protocol is designed for the determination of a volatile pyridine compound in a sample matrix.

1. Instrumentation and Conditions:

  • System: Headspace autosampler coupled to a GC-MS system.
  • GC Column: Rxi-5Sil MS (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.[7]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
  • Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
  • Injector Temperature: 250 °C.[1]

2. Headspace Parameters:

  • Vial Equilibration Temperature: 80-100 °C.
  • Vial Equilibration Time: 15-30 min.
  • Injection Volume: 1 mL of headspace gas.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]
  • MS Transfer Line Temp: 280 °C.
  • Mass Range: Scan from m/z 40 to 400 for qualitative analysis. For quantitative work, use SIM mode monitoring the molecular ion and key fragment ions of pyridine (e.g., m/z 79).

4. Sample Preparation:

  • Accurately weigh the sample (e.g., ~1 g) into a 20 mL headspace vial.[12]
  • Add a matrix-modifying solvent if necessary (e.g., 2 mL of water or an organic solvent like DMSO to aid volatilization).[12]
  • Add a deuterated internal standard (e.g., Pyridine-d5) for improved quantitative accuracy.[7][12]
  • Immediately seal the vial and vortex.

Analytical Method Validation: A Self-Validating System

Validation demonstrates that an analytical procedure is fit for its intended purpose.[5] A method is not complete until it is validated according to ICH Q2(R2) guidelines.[5][18] The validation process provides a self-validating system, ensuring the method's performance is understood and reliable.

cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_robustness Reliability Aspect Validation ICH Q2(R2) Method Validation Specificity Specificity / Selectivity (Analyte vs. Impurities, Matrix) Validation->Specificity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Linearity Linearity (Correlation Coefficient) Validation->Linearity Range Range (Upper & Lower Levels) Validation->Range Limits LOD & LOQ (Detection & Quantitation Limits) Validation->Limits Robustness Robustness (Minor Method Variations) Validation->Robustness

Caption: Core Parameters of Analytical Method Validation.

Table 2: Summary of Validation Characteristics and Typical Acceptance Criteria
Validation CharacteristicPurposeTypical Acceptance Criteria for an Assay Method
Specificity To ensure the signal is unequivocally from the analyte, free from interference.[18]Peak purity index > 0.995 (PDA). No interfering peaks at the analyte retention time in placebo/blank samples.
Linearity To demonstrate a proportional relationship between concentration and signal.[18]Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Range The interval providing suitable accuracy, precision, and linearity.[5]Typically 80-120% of the test concentration for an assay.[5]
Accuracy The closeness of the measured value to the true value.[19]98.0% to 102.0% recovery for the drug substance. Assessed at a minimum of 3 concentrations (e.g., 80%, 100%, 120%).
Precision (Repeatability) Precision under the same conditions over a short time (intra-assay).[19]Relative Standard Deviation (RSD) ≤ 1.0% for n≥6 replicates.
Precision (Intermediate) Within-lab variations (different days, analysts, equipment).[19]RSD ≤ 2.0% for analyses conducted under varied conditions.
Limit of Quantitation (LOQ) The lowest amount that can be quantitatively determined with suitable precision and accuracy.[19]Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should meet requirements (e.g., ≤ 10%).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±2°C).[20]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

The development of analytical methods for pyridine acetate compounds requires a systematic approach grounded in the compound's physicochemical properties. HPLC stands as the most robust and universally applicable technique for these non-volatile salts, particularly for stability-indicating assays crucial to pharmaceutical quality control. GC-MS serves as a powerful, high-sensitivity alternative for applications involving volatile pyridine derivatives or impurities. The causality-driven experimental choices outlined herein, from column and mobile phase selection in HPLC to sample preparation in GC, provide a clear path to successful method development. Critically, rigorous validation against ICH guidelines is not merely a final step but an integral part of the development process, ensuring the creation of a trustworthy, reliable, and self-validating analytical system fit for its intended purpose in any research or regulated environment.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from HELIX Chromatography. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from EMA. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. Retrieved from ATSDR. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving power. Retrieved from ResearchGate. [Link]

  • BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from BioPharm International. [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from PubMed. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]

  • Riese, M., Altug, Z., & Grotemeyer, J. (2006). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 8(38), 4441-4448. [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, August 5). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2018, February 7). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine. Retrieved from ResearchGate. [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from OSHA. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from Wikipedia. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Retrieved from Acta Poloniae Pharmaceutica. [Link]

  • PubMed. (1996, April). Synthesis, structure, and spectroscopic properties of acetato(dimethyl)(pyridine-2-carbaldehydethiosemicarbazonato)tin(IV) acetic acid solvate. Retrieved from PubMed. [Link]

  • ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from ResearchGate. [Link]

  • Academia.edu. (2021, February 14). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from Academia.edu. [Link]

  • PMC. (2016, September 2). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from ResearchGate. [Link]

  • ACS Reagent Chemicals. (2017, February 28). Chromatography. Retrieved from ACS Publications. [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from Agilent. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Rat/Human Plasma Analyte: Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4) Introduction and Analytical Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Rat/Human Plasma Analyte: Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4)

Introduction and Analytical Rationale

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate ( C10​H14​N2​O2​ , MW: 194.23 g/mol ) is a highly versatile aminopyridine building block frequently utilized in the synthesis of novel pharmaceutical agents, including kinase inhibitors and targeted therapeutics. During preclinical pharmacokinetic (PK) profiling and toxicokinetic assessments, accurate quantification of this intermediate or its derived active pharmaceutical ingredients (APIs) in biological matrices is critical.

The Bioanalytical Challenge

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound presents two distinct physicochemical challenges:

  • Chromatographic Retention: The molecule is a small, polar, basic compound (containing both a pyridine nitrogen and a secondary methylamine). On traditional C18​ reversed-phase columns, such polar basic analytes often exhibit poor retention, eluting near the void volume where matrix interference is highest.

  • Ion Suppression: In electrospray ionization positive mode (ESI+), early-eluting basic compounds are highly susceptible to severe ion suppression caused by endogenous glycerophosphocholines (phospholipids) present in plasma[1].

The Engineered Solution (Causality & Design)

To establish a self-validating, highly reproducible assay compliant with the FDA Bioanalytical Method Validation Guidance (2018) [2], this protocol implements a dual-pronged strategy:

  • Stationary Phase Selection: A Biphenyl core-shell column is utilized instead of a standard C18​ . Biphenyl phases offer orthogonal selectivity driven by π−π interactions between the electron-rich biphenyl rings of the stationary phase and the aromatic pyridine ring of the analyte[3]. Methanol is selected as the strong mobile phase, as acetonitrile's own π electrons can shield and disrupt these critical π−π interactions[3].

  • Sample Preparation: A hybrid Protein Precipitation (PPT) coupled with Phospholipid Removal (PLR) workflow is employed. While standard PPT removes proteins, it leaves over 99% of matrix phospholipids intact[4]. Passing the PPT supernatant through a PLR plate (containing a zirconia-based or specialized polymeric sorbent) selectively traps the phosphate backbone of lipids, yielding a pristine extract that guarantees stable MS/MS ionization[4].

Experimental Protocols

Reagents and Materials
  • Analyte: Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (Purity 98%).

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate-d3) or a structurally similar aminopyridine.

  • Solvents: LC-MS grade Methanol (MeOH), Water ( H2​O ), and Formic Acid (FA).

  • Extraction Plate: 96-well Phospholipid Removal (PLR) Plate (e.g., Phenomenex Phree™ or Waters Ostro™).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock: Dissolve the analyte in 50:50 MeOH: H2​O to a concentration of 1.0 mg/mL.

  • Working Solutions: Serially dilute the stock in 50:50 MeOH: H2​O to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Curve: Spike 5 µL of working solutions into 95 µL of blank matrix (plasma) to yield a calibration range of 0.5 ng/mL to 500 ng/mL .

  • QC Levels: Prepare Low (1.5 ng/mL), Mid (50 ng/mL), and High (400 ng/mL) QCs in bulk plasma.

Sample Preparation Workflow (PPT + PLR)

Self-validating step: The inclusion of 1% FA in the crash solvent ensures the basic analyte remains fully protonated, preventing non-specific binding to the precipitated protein pellet.

  • Aliquot: Transfer 50 µL of plasma sample (Blank, Calibrator, QC, or Unknown) into a 2 mL 96-well collection plate.

  • IS Addition: Add 10 µL of IS working solution (50 ng/mL) to all wells except double blanks.

  • Protein Crash: Add 200 µL of crash solvent (1% Formic Acid in Acetonitrile) to each well.

  • Mixing & Centrifugation: Vortex the plate at 1200 rpm for 2 minutes. Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant (~220 µL) to the 96-well PLR plate positioned over a clean collection plate.

  • Elution: Apply positive pressure (2-5 psi) for 2 minutes. The eluate is collected.

  • Dilution: Add 200 µL of LC-MS grade H2​O to the final eluate to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

SamplePrep Plasma Plasma Sample (50 µL) + Internal Standard PPT Protein Precipitation Add 200 µL ACN w/ 1% FA Plasma->PPT Centrifuge Centrifugation 4000 x g, 5 min PPT->Centrifuge PLR Phospholipid Removal (PLR) Pass supernatant through sorbent Centrifuge->PLR Supernatant Eluate Clean Eluate Collection Phospholipids retained on plate PLR->Eluate Dilution Aqueous Dilution Add 200 µL H2O Eluate->Dilution LCMS LC-MS/MS Injection Dilution->LCMS

Figure 1: Step-by-step PPT-PLR sample preparation workflow for eliminating matrix effects.

Chromatographic Conditions
  • Analytical Column: Core-shell Biphenyl Column (50 mm × 2.1 mm, 2.6 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Note: Methanol maximizes π−π retention mechanisms).

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 2.0 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.50 10 90
3.50 10 90
3.60 95 5

| 5.00 | 95 | 5 (Stop) |

Mass Spectrometry (MS/MS) Conditions

The MS/MS is operated in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The exact mass of the compound is 194.1055 Da. Protonation yields an [M+H]+ of m/z 195.1 .

  • Quantifier Transition (m/z 195.1 149.1): Corresponds to the loss of ethanol (46 Da) from the ethyl acetate moiety.

  • Qualifier Transition (m/z 195.1 108.1): Corresponds to the cleavage of the entire acetate side chain (loss of 87 Da), leaving the methylaminopyridine cation.

Optimized MRM Parameters:

Analyte MRM Transition Declustering Potential (V) Collision Energy (eV) Cell Exit Potential (V)

| Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate | 195.1 149.1 (Quant) | 60 | 22 | 10 | | Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate | 195.1 108.1 (Qual) | 60 | 35 | 8 | | IS (d3-Analog) | 198.1 152.1 | 60 | 22 | 10 |

Results and Method Validation Summary

The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance [2]. The integration of the Biphenyl column and PLR extraction resulted in a highly robust assay.

MethodLogic Analyte Analyte: Polar, Basic, Aromatic Prob1 Challenge 1: Poor C18 Retention Analyte->Prob1 Prob2 Challenge 2: Phospholipid Ion Suppression Analyte->Prob2 Sol1 Solution 1: Biphenyl Column + MeOH (π-π interactions) Prob1->Sol1 Sol2 Solution 2: PLR Solid Phase Extraction (Lipid removal) Prob2->Sol2 Outcome Validated LC-MS/MS Assay (High Sensitivity & Precision) Sol1->Outcome Sol2->Outcome

Figure 2: Logical framework mapping physicochemical challenges to analytical solutions.

Accuracy, Precision, and Matrix Effect

Because phospholipids were actively removed, the Matrix Factor (MF) was normalized close to 1.0, indicating negligible ion suppression.

Table 1: Validation Data Summary (n=6 per level)

QC Level Concentration (ng/mL) Intra-Assay Precision (%CV) Accuracy (% Bias) Matrix Factor (IS Normalized) Extraction Recovery (%)

| LLOQ | 0.5 | 8.4 | +4.2 | 0.98 ± 0.04 | 88.5 | | Low QC | 1.5 | 6.1 | +2.1 | 0.99 ± 0.03 | 90.2 | | Mid QC | 50.0 | 4.3 | -1.5 | 1.01 ± 0.02 | 91.4 | | High QC | 400.0 | 3.8 | -0.8 | 0.99 ± 0.02 | 89.7 |

Discussion: The use of standard protein precipitation (PPT) alone typically results in Matrix Factors of 0.4–0.6 for early-eluting polar basic compounds due to co-elution with lysophosphatidylcholines (m/z 496, 524)[1]. By implementing the PLR step, the Matrix Factor is restored to ~1.0. Furthermore, the Biphenyl stationary phase successfully retained the analyte past the void volume (Retention Time ~1.85 min), ensuring the analyte eluted in a clean chromatographic window[3].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • LCGC International. (2026). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from[Link]

  • LCGC International. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from[Link]

Sources

Method

Application Notes and Protocols: In Vivo Evaluation of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate in Murine Models

For Researchers, Scientists, and Drug Development Professionals Introduction: Charting a Course for a Novel Pyridine Derivative Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate is a novel pyridine derivative with potential f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Course for a Novel Pyridine Derivative

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate is a novel pyridine derivative with potential for therapeutic development. As with any new chemical entity (NCE), a systematic and rigorous in vivo evaluation is paramount to understanding its biological effects, safety profile, and therapeutic window. This document serves as a comprehensive guide for researchers initiating in vivo studies of this compound in mouse models. It is designed not as a rigid template, but as a strategic framework built on established scientific principles and best practices in preclinical research.

The core philosophy of this guide is to explain the "why" behind the "how," ensuring that each step is understood in the context of achieving robust, reproducible, and ethically sound scientific outcomes. All procedures must be conducted in compliance with applicable federal, state, and local laws and regulations, and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[1][2]

PART 1: Pre-Clinical Strategy & Ethical Considerations

Before any in vivo work commences, a clear strategy grounded in ethical principles is essential. The use of live animals in research is a privilege that comes with significant responsibility.

The 3Rs: Foundational Principles of Animal Research

All proposed experiments must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[3]

  • Replacement: Researchers must consider if non-animal alternatives can achieve the study's objectives. Given that the goal is to understand the systemic effects of a novel compound, in vivo studies are often a necessary step after exhaustive in vitro characterization.[4]

  • Reduction: The experimental design must aim to use the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[3] This involves careful statistical planning.

  • Refinement: All procedures must be optimized to minimize any potential pain, suffering, or distress to the animals.[3] This includes using appropriate handling techniques, analgesia when necessary, and establishing humane endpoints.[4]

Institutional Animal Care and Use Committee (IACUC) Approval

All protocols involving live vertebrate animals must be submitted to and approved by an IACUC.[1][2] The IACUC is responsible for ensuring that the research is justified, humane, and compliant with all regulations.[2] The committee will review the scientific rationale, the necessity of using animals, and the details of all procedures to be performed.[1]

PART 2: Compound Formulation and Administration

The physical and chemical properties of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate will dictate the formulation strategy. Assuming it may have limited aqueous solubility, a common challenge with NCEs, developing a suitable vehicle for administration is a critical first step.[5][6]

Formulation Development for a Novel Compound

The goal is to create a formulation that is safe, tolerable, and provides consistent bioavailability.[5]

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyComponentsAdvantagesDisadvantages
Aqueous Suspension Compound, suspending agent (e.g., 0.5% methylcellulose), wetting agent (e.g., 0.1% Tween 80)Simple to prepare, suitable for oral and some parenteral routes.Potential for inconsistent absorption, particle settling.
Solution Compound, solubilizing agent (e.g., PEG400, DMSO, Solutol HS-15)Ensures uniform dosing, higher bioavailability.[5]Potential for vehicle-induced toxicity, precipitation upon dilution in vivo.
Lipid-Based Formulation Compound dissolved in oils or self-emulsifying drug delivery systems (SEDDS).Can enhance oral absorption of lipophilic compounds.[6][7]More complex to develop and characterize.
Nanocrystal Suspension Micronized compound particles stabilized with surfactants.Increased surface area can improve dissolution rate and bioavailability.[7][8]Requires specialized equipment for particle size reduction.

Protocol 1: Preparation of a Test Formulation (Aqueous Suspension)

  • Objective: To prepare a 10 mg/mL suspension of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate.

  • Materials:

    • Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate powder.

    • Vehicle: 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.

    • Sterile mortar and pestle or homogenizer.

    • Sterile magnetic stir bar and stir plate.

  • Procedure:

    • Weigh the required amount of the compound.

    • In the mortar, add a small amount of the vehicle to the powder to create a paste. This process, known as levigation, helps to wet the particles and prevent clumping.

    • Gradually add the remaining vehicle while continuously triturating or homogenizing until a uniform suspension is achieved.

    • Transfer the suspension to a sterile beaker with a magnetic stir bar.

    • Stir continuously on a stir plate to maintain homogeneity during dosing.

    • Causality: The use of a suspending agent like methylcellulose increases the viscosity of the vehicle, slowing down the sedimentation of particles. Tween 80 acts as a surfactant to reduce the surface tension between the drug particles and the vehicle, improving wettability and preventing aggregation.[5]

Routes of Administration in Mice

The choice of administration route depends on the study's objective, such as investigating oral bioavailability or achieving rapid systemic exposure.

dot

Caption: Selection of administration route based on study objectives.

Protocol 2: Oral Gavage (PO) Administration

  • Objective: To administer a precise volume of the compound directly into the stomach.[9][10]

  • Materials:

    • Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice).[9][10]

    • Syringe with dosing formulation.

  • Procedure:

    • Weigh the mouse to calculate the correct dosing volume (typically not to exceed 10 mL/kg).[10][11]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the maximum insertion depth; mark the needle if necessary.[12]

    • Restrain the mouse firmly by scruffing the neck and back to immobilize the head and extend the neck, creating a straight line to the esophagus.[9]

    • Gently insert the gavage needle into the diastema (gap between incisors and molars), advancing it along the roof of the mouth.[13]

    • Allow the mouse to swallow the tip of the needle, then advance it smoothly into the esophagus to the predetermined depth. There should be no resistance.[12][13] If resistance is felt, withdraw and restart.[9]

    • Administer the substance slowly.

    • Gently remove the needle along the same path of insertion.

    • Monitor the animal for 5-10 minutes post-procedure for any signs of respiratory distress.[9][12]

Protocol 3: Subcutaneous (SC) Injection

  • Objective: To administer the compound into the space between the skin and underlying muscle for slower, sustained absorption.

  • Materials:

    • 25-27 gauge needle and syringe.[14]

  • Procedure:

    • Restrain the mouse and tent the loose skin over the dorsal neck or flank region.[15][16]

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[17][18]

    • Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed.[16][17]

    • Inject the substance (volume typically up to 10 mL/kg).[14]

    • Withdraw the needle and apply gentle pressure to the injection site if needed.

Protocol 4: Intravenous (IV) Injection (Lateral Tail Vein)

  • Objective: To administer the compound directly into the systemic circulation, achieving 100% bioavailability and rapid onset.

  • Materials:

    • 27-30 gauge needle and syringe.[19]

    • Restraining device and a heat source (e.g., heat lamp) to induce vasodilation.[19][20]

  • Procedure:

    • Place the mouse in a restraining device.

    • Warm the tail for 5-10 minutes to make the lateral veins more visible.[19][21]

    • Wipe the tail with an alcohol pad.

    • Holding the tail, insert the needle (bevel up) into one of the lateral veins at a shallow angle, parallel to the tail.[19][20]

    • A successful insertion may be indicated by a "flash" of blood in the needle hub.

    • Slowly inject the substance. The vein should blanch, and there should be no resistance or bleb formation (which indicates extravasation).[20]

    • Withdraw the needle and apply pressure with gauze to stop any bleeding.[20]

PART 3: Designing and Executing In Vivo Studies

A tiered approach, starting with tolerability and pharmacokinetics before moving to efficacy, is recommended.

Dose Range Finding (DRF) and Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.[22] This study is crucial for selecting dose levels for subsequent, more extensive studies.[23]

DRF_Workflow cluster_design Study Design cluster_monitoring Monitoring (e.g., 7-14 days) cluster_endpoint Endpoint Analysis Start Select Starting Dose (Based on in vitro data or literature) Groups Establish Dose Groups (e.g., Vehicle, Low, Mid, High) n=3-5 mice/group Start->Groups Administer Single Dose Administration Groups->Administer Clinical Clinical Observations (Daily) Administer->Clinical BodyWeight Body Weight (Daily) Administer->BodyWeight FoodWater Food/Water Intake (Optional) Administer->FoodWater Necropsy Gross Necropsy Clinical->Necropsy BodyWeight->Necropsy FoodWater->Necropsy Histo Histopathology (Key Organs) Necropsy->Histo MTD Determine MTD Histo->MTD

Sources

Application

Application Note: Formulation Strategies for Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate in Pre-Clinical Animal Studies

Physicochemical Profiling & Formulation Rationale As a Senior Application Scientist, the first step in developing a robust dosing vehicle for pre-clinical animal studies is decoding the physicochemical causality of the A...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Formulation Rationale

As a Senior Application Scientist, the first step in developing a robust dosing vehicle for pre-clinical animal studies is decoding the physicochemical causality of the Active Pharmaceutical Ingredient (API). Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4; MW: 194.23 g/mol ) presents a unique dual-challenge for formulation:

  • Ionizable Lipophilicity : The molecule features a basic pyridine nitrogen and a secondary methylamino group (estimated pKa ~5.0–7.0). While these basic centers allow for protonation in acidic media, the lipophilic backbone leads to poor aqueous solubility at a physiological pH of 7.4.

  • Hydrolytic Lability : The presence of an ethyl ester renders the molecule highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis.

To ensure pharmacokinetic (PK) data is driven by the drug's intrinsic properties rather than formulation artifacts, we must design vehicles that balance solubility with chemical stability . Ester hydrolysis typically follows a V-shaped pH-rate profile, where the minimum rate of degradation (and thus maximum stability) occurs in the weakly acidic range of pH 4.0–5.0 . Therefore, all aqueous-based formulations for this compound must be buffered to this critical pH window.

G2 Ester Intact Ester API (Active) Acid Acidic Media (pH < 3) Ester->Acid H+ Catalysis Base Basic Media (pH > 6) Ester->Base OH- Catalysis Stable Buffered Media (pH 4.0 - 5.0) Ester->Stable V-Shape Minimum Degradant Hydrolyzed Acid (Inactive Degradant) Acid->Degradant Base->Degradant Stable->Ester Maintains Integrity

Fig 1. pH-rate degradation profile demonstrating ester hydrolysis causality.

Excipient Selection & System Design

Intravenous (IV) Formulation Strategy

For IV administration, the formulation must be sterile, completely dissolved, and free of particulates to prevent micro-embolisms. We utilize 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 50 mM Sodium Acetate buffer (pH 4.5).

  • Causality : HP-β-CD forms a non-covalent inclusion complex with the lipophilic pyridine moiety. When injected into the bloodstream (pH 7.4), the complex prevents the API from crashing out of solution as the basic amines deprotonate. This approach drastically improves bioavailability while mitigating injection-site toxicity .

Per Os (PO) Oral Gavage Strategy

For oral dosing, we employ a co-solvent/surfactant system consisting of 10% Tween 80 / 40% PEG 400 / 50% RO Water .

  • Causality : High-throughput in vivo screening protocols heavily rely on PEG 400 and Tween 80 because they are well-tolerated in rodents and highly effective at solvating lipophilic compounds . Tween 80 acts as a non-ionic surfactant to wet the API, while PEG 400 acts as a co-solvent to maintain the drug in a molecularly dispersed state, preventing precipitation in the acidic environment of the stomach.

G A API: Ethyl 2-(6-(methylamino) pyridin-2-yl)acetate B IV Formulation HP-β-CD / pH 4.5 A->B Inclusion Complex C PO Formulation PEG 400 / Tween 80 A->C Co-solvency D QC & Validation B->D C->D E In Vivo Dosing D->E Pass Criteria Met

Fig 2. Formulation workflow from API physicochemical profiling to in vivo dosing.

Self-Validating Experimental Protocols

The hallmark of a robust formulation is its ability to be self-validating. The following protocols integrate built-in Quality Control (QC) checkpoints to guarantee systemic integrity before animal dosing.

Protocol A: Preparation of 5 mg/mL IV Solution
  • Buffer Preparation : Prepare a 50 mM Sodium Acetate buffer. Adjust the pH precisely to 4.5 using 0.1 N HCl or 0.1 N NaOH.

  • Excipient Addition : Dissolve HP-β-CD into the buffer to achieve a 20% w/v concentration. Stir until completely transparent.

  • API Incorporation : Weigh exactly 5.0 mg of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate per 1 mL of target volume. Slowly add the API to the cyclodextrin solution.

  • Complexation : Sonicate the mixture in a water bath at 37°C for 15–20 minutes. The thermal energy accelerates the thermodynamic inclusion of the API into the hydrophobic cavity of the cyclodextrin.

  • Sterilization : Filter the solution through a sterile 0.22 µm PVDF syringe filter.

  • Self-Validating Checkpoint (Filtration Recovery) : Analyze a pre-filtration and post-filtration aliquot via HPLC.

    • Causality: A recovery of ≥98% validates that the API is fully encapsulated in the HP-β-CD cavity. A drop in concentration indicates the API was merely suspended and was retained on the filter membrane, which would cause fatal micro-embolisms if injected.

Protocol B: Preparation of 10 mg/mL PO Solution
  • API Wetting : Weigh 10.0 mg of API per 1 mL of target volume into a glass vial. Add 10% v/v Tween 80 directly to the powder. Vortex vigorously for 2 minutes to completely wet the hydrophobic particles.

  • Co-Solvation : Add 40% v/v PEG 400 to the wetted mixture. Sonicate for 10 minutes until a visually clear, viscous solution is formed.

  • Aqueous Dilution : While magnetically stirring at 500 rpm, dropwise add 50% v/v Reverse Osmosis (RO) water.

  • Self-Validating Checkpoint (SGF Challenge) : Dilute 100 µL of the final formulation into 900 µL of Simulated Gastric Fluid (SGF, pH 1.2). Incubate at 37°C for 2 hours.

    • Causality: If the solution remains clear (verified by Dynamic Light Scattering showing a PDI < 0.2), the co-solvent system successfully prevents in vivo precipitation. If it turns cloudy, the API has crashed out, and the PEG 400 ratio must be increased to ensure reliable oral bioavailability.

Quantitative Formulation Parameters

Summarized below are the standardized parameters for the developed vehicles, ensuring rapid comparison and reproducibility across pre-clinical laboratories.

Table 1: Excipient Composition & Pharmacokinetic Purpose

Formulation RouteComponentConcentrationMechanistic Purpose
Intravenous (IV) HP-β-CD20% w/vForms inclusion complex to shield lipophilic regions.
Intravenous (IV) Na-Acetate Buffer50 mMBuffers to pH 4.5 to minimize ester hydrolysis.
Per Os (PO) Tween 8010% v/vNon-ionic surfactant; lowers interfacial tension.
Per Os (PO) PEG 40040% v/vCo-solvent; maintains molecular dispersion.
Per Os (PO) RO Water50% v/vBulk vehicle; reduces formulation viscosity for gavage.

Table 2: Physicochemical Targets & Stability Metrics

MetricTarget ValueAnalytical MethodFailure Implication
Final pH (IV) 4.5 ± 0.2pH MeterpH > 6.0 leads to rapid base-catalyzed ester cleavage.
Osmolality (IV) 280–320 mOsm/kgOsmometerHypo/hypertonic solutions cause hemolysis upon injection.
Filtration Recovery ≥ 98%HPLC-UV (254 nm)API is precipitating; risk of vascular blockage.
SGF Stability (PO) Clear for 2 hoursVisual / DLSAPI precipitates in stomach; erratic oral bioavailability.

References

  • Drug Stability and Ester Hydrolysis Profiles Source: Basicmedical Key URL: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Development and application of a high-throughput formulation screening strategy for oral administration in drug discovery Source: Future Medicinal Chemistry (PubMed) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for Aminopyridine Cross-Coupling

Welcome to the Application Scientist Support Center. Aminopyridines are privileged scaffolds in drug discovery, but their cross-coupling via the Buchwald-Hartwig amination presents steep mechanistic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Aminopyridines are privileged scaffolds in drug discovery, but their cross-coupling via the Buchwald-Hartwig amination presents steep mechanistic hurdles. This guide provides causal explanations, validated protocols, and troubleshooting steps to optimize your catalytic systems and overcome common failure modes.

Frequently Asked Questions (FAQs)

Q: Why does my cross-coupling fail with 2-aminopyridine when the exact same conditions work for aniline? A: The failure is driven by catalyst poisoning. 2-Aminopyridines possess an exocyclic amine adjacent to a pyridine nitrogen. This structural motif acts as a potent bidentate ligand, forming a highly stable, off-cycle κ2-amido-palladium(II) complex [[1]](). This strong chelation sequesters the palladium, effectively draining the active catalytic pool and halting turnover. To overcome this, you must use bulky, electron-rich ligands (e.g., BrettPhos or the bulky NHC ligand in Pd-PEPPSI-IPentCl) whose steric profile physically prevents the formation of these stable κ2-complexes, forcing the palladium to remain on-cycle 2.

Q: Should I use BrettPhos or RuPhos for my aminopyridine coupling? A: The choice depends strictly on the substitution class of your amine. For primary aminopyridines, BrettPhos is the optimal ligand. Its specific steric bulk promotes rapid reductive elimination, preventing the intermediate from undergoing β-hydride elimination or over-arylation 3. For secondary aminopyridines, RuPhos is preferred. Kinetic and density functional theory (DFT) studies reveal that for BrettPhos, oxidative addition is the rate-limiting step, whereas for RuPhos, reductive elimination is rate-limiting 4. RuPhos better accommodates the larger steric bulk of secondary amines during the reductive elimination transition state.

Q: Which base maximizes yield while minimizing side reactions? A: While sodium tert-butoxide (NaOtBu) is the standard base for Buchwald-Hartwig aminations, it can cause decomposition of sensitive functional groups. For sensitive substrates like 3-halo-2-aminopyridines, lithium hexamethyldisilazide (LiHMDS) is superior. It acts as a strong but non-nucleophilic base that facilitates rapid deprotonation without competing as an ammonia surrogate 5.

Mechanistic Pathway & Catalyst Poisoning

Understanding the catalytic cycle is essential for diagnosing reaction failures. The diagram below illustrates the standard cross-coupling cycle and the off-cycle poisoning specific to aminopyridines.

CatalyticCycle Pd0 Active L-Pd(0) OA Oxidative Addition L-Pd(II)-Ar(X) Pd0->OA Aryl Halide Poison Off-Cycle Poisoning (κ2-Aminopyridine-Pd) Pd0->Poison Strong Chelation (Unoptimized Ligand) AmineBind Amine Binding & Deprotonation OA->AmineBind Aminopyridine + Base RE Reductive Elimination Product Release AmineBind->RE RE->Pd0 Poison->Pd0 Bulky Ligand Prevents Binding

Catalytic cycle of Buchwald-Hartwig amination highlighting off-cycle aminopyridine poisoning.

Troubleshooting Guide

Issue 1: Incomplete Conversion (Reaction stalls at 10-20% yield)
  • Diagnosis: Failure to generate the active Pd(0) species or rapid catalyst deactivation. Traditional Pd₂(dba)₃ mixtures often activate too slowly, allowing the aminopyridine to sequester the trace Pd(0) generated.

  • Solution: Switch to a Palladacycle Precatalyst (e.g., BrettPhos Pd G3 or G4). These precatalysts undergo rapid, base-mediated activation to generate the monoligated L-Pd(0) species quantitatively.

Issue 2: Formation of Hydrodehalogenation Byproducts
  • Diagnosis: The rate of reductive elimination is too slow compared to β-hydride elimination (if using aliphatic amines) or hydrogen abstraction from the solvent.

  • Solution: Increase the steric bulk of the ligand (e.g., move from XPhos to tBuBrettPhos) to compress the Ar-Pd-N bond angle and accelerate reductive elimination.

Issue 3: No Reaction with 2-Chloropyridines
  • Diagnosis: Oxidative addition is failing due to the high bond dissociation energy of the C-Cl bond.

  • Solution: Utilize highly active precatalysts like Pd-PEPPSI-IPentCl or RuPhos Pd G3, which lower the activation energy barrier for the oxidative addition of aryl chlorides 2.

Quantitative Data: Catalyst & Condition Optimization Summary

The following table summarizes the causal relationship between reaction parameters and yields, specifically for the coupling of 3-halo-2-aminopyridines with secondary amines (e.g., Morpholine) 5.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd₂(dba)₃RuPhosLiHMDSTHF6571Standard activation; moderate yield.
RuPhos Pd G3 RuPhos LiHMDS THF 65 83 Rapid Pd(0) generation prevents poisoning.
Pd(OAc)₂RuPhosLiHMDSTHF6551Pd(II) source struggles to reduce to Pd(0).
RuPhos Pd G3RuPhosNaOtBuTHF650Base causes substrate decomposition.
RuPhos Pd G3RuPhosLiHMDSToluene900Poor solubility/stabilization of intermediates.

Validated Experimental Protocol

General Procedure: Aminopyridine Cross-Coupling using BrettPhos Pd G3

Trustworthiness Note: This protocol is designed as a self-validating system. The visual cues (color changes) act as built-in quality control steps to confirm the mechanistic progression of the catalyst.

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the primary aminopyridine (1.2 equiv), BrettPhos Pd G3 precatalyst (2-5 mol%), and BrettPhos ligand (2-5 mol%).

  • Base Addition: Add LiHMDS (2.5 equiv).

    • Causality Insight: LiHMDS is chosen over NaOtBu to prevent the decomposition of sensitive heteroaryl substrates and to avoid acting as a competing nucleophile 5.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a concentration of 0.2 M.

    • Self-Validation Check: Upon addition of the solvent and base, observe the solution. A distinct color change from yellow/green to deep red/orange must occur. This confirms the deprotonation of the precatalyst's indoline leaving group and the successful generation of the active L-Pd(0) species. If the solution remains pale or turns black immediately, your solvent is wet or oxygenated.

  • Reaction Execution: Seal the vial and heat to 65 °C – 80 °C for 2–16 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Optimization Workflow Diagram

Use the following decision tree to rapidly select the correct catalytic conditions based on your substrate class.

OptimizationWorkflow Start Substrate: Aminopyridine + Aryl Halide CheckAmine Determine Amine Class Start->CheckAmine Primary Primary Aminopyridine CheckAmine->Primary Secondary Secondary Aminopyridine CheckAmine->Secondary Ligand1 Ligand: BrettPhos (Accelerates Reductive Elimination) Primary->Ligand1 Ligand2 Ligand: RuPhos (Accommodates Steric Bulk) Secondary->Ligand2 Precat Precatalyst Selection: Pd G3/G4 or Pd-PEPPSI Ligand1->Precat Ligand2->Precat Base Base Selection: LiHMDS (Sensitive) or NaOtBu Precat->Base Product Successful C-N Coupling Base->Product

Optimization workflow for selecting ligands and conditions in aminopyridine cross-coupling.

References

  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: Chemical Science (RSC Publishing)
  • Source: PMC (NIH)
  • Title: Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Source: YorkSpace URL

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal in LC-MS Analysis of Aminopyridines

Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing sensitivity and signal-loss challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing sensitivity and signal-loss challenges when analyzing aminopyridines (e.g., 4-aminopyridine, 3,4-diaminopyridine) via LC-MS.

Aminopyridines are notoriously difficult to analyze due to their high polarity, basicity (pKa ~6.8–9.1), and lack of hydrophobic surface area. These physicochemical traits lead to poor retention on standard reversed-phase columns, severe peak tailing, and subsequent matrix-induced ion suppression. This guide deconstructs the causality behind these issues and provides field-proven, self-validating protocols to restore signal integrity.

Diagnostic Triage: Identifying the Root Cause of Signal Loss

Before altering instrument parameters, it is critical to isolate whether the low signal originates from the chromatographic separation (retention/peak shape) or the mass spectrometer (ionization efficiency).

Workflow Start Low LC-MS Signal (Aminopyridines) CheckRT 1. Check Retention Time Start->CheckRT VoidVol Eluting in Void Volume? (Ion Suppression) CheckRT->VoidVol HILIC Switch to HILIC or Mixed-Mode VoidVol->HILIC Yes CheckShape 2. Check Peak Shape VoidVol->CheckShape No Tailing Severe Peak Tailing? (Silanol Interactions) CheckShape->Tailing Buffer Optimize Buffer pH & Concentration Tailing->Buffer Yes CheckMS 3. Check MS Ionization Tailing->CheckMS No LowESI Poor ESI+ Efficiency? CheckMS->LowESI OptimizeMS Optimize ESI Capillary & Desolvation LowESI->OptimizeMS Yes

Caption: Diagnostic workflow for troubleshooting low LC-MS signal of aminopyridines.

Chromatographic Retention & Peak Shape (The Root of Ion Suppression)

The Causality of Void Volume Elution

Aminopyridines are highly hydrophilic. On a standard C18 reversed-phase column utilizing acidic mobile phases (e.g., 0.1% formic acid), the basic amine groups are fully protonated. This prevents hydrophobic partitioning, causing the analytes to elute in the void volume ( t0​ ). Elution in the void volume coincides with a massive influx of unretained salts, endogenous matrix components, and formulation excipients into the MS source. This competition for charge droplets in the electrospray ionization (ESI) source leads to catastrophic ion suppression , manifesting as a near-zero signal.

Furthermore, basic amines interact strongly with residual acidic silanols on the silica backbone of the column. This secondary interaction causes severe peak tailing, which distributes the finite ion count of the analyte over a wide time window, drastically reducing the peak height and signal-to-noise (S/N) ratio.

Self-Validating Protocol: HILIC Method Development

To bypass the void volume and eliminate matrix-induced ion suppression, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for aminopyridines 1.

Objective: Achieve a retention factor ( k′ ) > 3.0. Validation Metric: If the analyte elutes after 3 column volumes, the HILIC partition layer is successfully established. If it elutes earlier, the sample diluent or equilibration time is flawed.

Step-by-Step Methodology:

  • Column Selection: Utilize an unbonded bare silica or amide-bonded HILIC column (e.g., 150 mm × 2.1 mm, 3–5 μm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 5–10 mM ammonium acetate or ammonium formate, adjusted to pH 3.0–4.0 with formic acid.

      • Mechanistic Note: The buffer controls the ionic strength necessary to form the water-rich partition layer on the stationary phase. The acidic pH ensures the aminopyridine remains fully protonated for optimal ESI+ efficiency.

    • Mobile Phase B (Organic): 90% Acetonitrile / 10% Water with 5 mM ammonium acetate.

  • Gradient Design:

    • 0.0–2.0 min: Hold at 95% B (Promotes initial partitioning into the aqueous layer).

    • 2.0–7.0 min: Linear ramp to 50% B (Elutes strongly retained polar analytes).

    • 7.0–8.0 min: Hold at 50% B.

    • 8.0–8.1 min: Return to 95% B.

    • 8.1–15.0 min: Re-equilibration.

      • Mechanistic Note: HILIC columns require extensive re-equilibration (10–20 column volumes) to rebuild the hydration layer. Skipping this causes retention time drift and signal loss.

  • Sample Diluent Optimization: Dilute samples in at least 75% acetonitrile. Injecting highly aqueous samples disrupts the stationary phase water layer, causing peak breakthrough.

Mass Spectrometry Ionization & Matrix Effects

The Causality of pH-Dependent Ionization

Aminopyridines ionize predominantly in positive Electrospray Ionization (ESI+), forming [M+H]+ ions. However, their ionization efficiency is strictly governed by the mobile phase pH relative to their pKa 2. If a high-pH mobile phase (pH > 10) is utilized to force retention on a standard C18 column by neutralizing the amine, the molecule enters the MS source unprotonated. It must then rely on gas-phase protonation, which is highly inefficient and results in a severely depressed signal.

Ionization Aminopyridine Aminopyridine (pKa ~9) In LC Eluent Acidic Acidic Mobile Phase (pH < 7) Aminopyridine->Acidic Basic Basic Mobile Phase (pH > 10) Aminopyridine->Basic Protonated Pre-ionized [M+H]+ (High ESI Efficiency) Acidic->Protonated Neutral Neutral [M] (Low ESI Efficiency) Basic->Neutral HighSignal High MS Signal Protonated->HighSignal GasPhase Gas-Phase Protonation (Inefficient) Neutral->GasPhase LowSignal Low MS Signal GasPhase->LowSignal

Caption: Mechanism of mobile phase pH influence on aminopyridine ESI+ ionization efficiency.

Quantitative Comparison of LC-MS Strategies

To maximize signal, the chromatographic need for retention must be perfectly balanced with the mass spectrometer's need for pre-ionized analytes.

Chromatographic ModeMobile Phase pHRetention Factor ( k′ )ESI+ Ionization EfficiencyExpected Signal Impact
Standard RP (C18) Acidic (pH 2-3)< 0.5 (Void Volume)High (Protonated)Severe Ion Suppression
High-pH RP (C18) Basic (pH 10)> 2.0 (Good Retention)Low (Neutral in solution)Low Signal (Poor ESI+)
HILIC (Bare Silica) Acidic (pH 3-4)> 3.0 (Good Retention)High (Protonated)Optimal High Signal
Mixed-Mode (SCX/RP) Acidic (pH 3-4)> 4.0 (Strong Retention)High (Protonated)Optimal High Signal

Frequently Asked Questions (FAQs)

Q1: I am restricted to using a C18 column and my 4-aminopyridine peak is broad, tailing, and has very low intensity. How do I fix this without changing columns? A: If a C18 column is mandatory, the low signal is caused by silanol interactions and poor partitioning. You can introduce a volatile ion-pairing reagent like heptafluorobutyric acid (HFBA) at 0.05% - 0.1% into the mobile phase. HFBA masks the basic amine and increases the apparent hydrophobicity of the complex, improving retention and peak shape. Caution: Ion-pairing reagents can cause persistent background signals in the MS and slightly suppress overall ionization, so use the lowest effective concentration.

Q2: My HILIC method shows good retention initially, but the signal drops significantly across multiple injections. What is happening? A: This is a classic symptom of incomplete column equilibration or matrix accumulation. HILIC columns require a stable, water-enriched layer on the stationary phase. Ensure you are providing at least 15 column volumes of equilibration time between runs. Additionally, verify your sample diluent; samples must be dissolved in a high-organic solvent (e.g., >75% acetonitrile). Injecting aqueous samples strips the partition layer, leading to peak breakthrough and signal loss.

Q3: Can I use Sonic Spray Ionization (SSI) or Atmospheric Pressure Chemical Ionization (APCI) instead of ESI for aminopyridines? A: While ESI+ is the gold standard for aminopyridines, alternative soft ionization sources like SSI have been shown to provide comparable or sometimes superior ionization efficiencies for certain polar, nitrogen-containing compounds (such as 2-aminopyridine-derivatized oligosaccharides) 3. However, for small, underivatized aminopyridines, ESI+ remains the most robust choice provided that chromatographic suppression is resolved via HILIC or mixed-mode chromatography 4.

Q4: I am seeing a strong signal for the mass of my aminopyridine + 22 Da. Is this causing my primary signal to drop? A: Yes. Aminopyridines can readily form sodium adducts ( [M+Na]+ ) in the ESI source if there is ambient sodium in your glassware, solvents, or biological matrix. This splits the ion current between the protonated mass and the adduct mass, lowering your primary signal. Ensure you are using LC-MS grade solvents and consider adding a low concentration of a volatile acid (e.g., 0.1% formic acid) to drive the equilibrium entirely toward the [M+H]+ species.

References

  • Title: Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways Source: PubMed Central (NIH) URL: [Link]

  • Title: Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration Source: PLOS One URL: [Link]

  • Title: Simultaneous Analysis of 2-Aminopyridine-Derivatized Neutral and Sialylated Oligosaccharides from Human Serum in the Negative-Ion Mode by Sonic Spray Ionization Ion Trap Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate synthesis

Comparative Validation Guide: Synthesis of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate Executive Summary Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4)[1] is a highly versatile bifunctional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Synthesis of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

Executive Summary

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS: 205676-86-4)[1] is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. The molecule features a secondary methylamine, primed for kinase hinge-binding interactions or further cross-coupling, alongside an ethyl acetate moiety that enables downstream homologation, saponification, or amidation.

Because the molecule contains both a nucleophilic amine and an electrophilic ester, synthesizing it requires highly chemoselective conditions to prevent unwanted side reactions, such as ester aminolysis or over-alkylation. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to generate this compound, focusing on scalability, mechanistic reliability, and product purity.

Mechanistic Pathways & Causal Analysis

To rationally select the optimal synthetic route, we must analyze the underlying chemical causality of each alternative.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) This route utilizes ethyl 2-(6-fluoropyridin-2-yl)acetate as the starting material. The choice of a fluorine leaving group over chlorine or bromine is critical. The rate-determining step in SNAr is the formation of the Meisenheimer complex. Fluorine’s extreme electronegativity withdraws electron density via induction, dramatically lowering the LUMO of the pyridine ring and stabilizing the transition state. This allows the substitution to occur under exceptionally mild conditions[2][3], which is vital to prevent the methylamine from attacking the ethyl ester.

  • Route B: Buchwald-Hartwig Amination This palladium-catalyzed cross-coupling utilizes ethyl 2-(6-bromopyridin-2-yl)acetate. The mechanism relies on the oxidative addition of Pd(0) into the C-Br bond, followed by amine coordination, deprotonation, and reductive elimination. The primary challenge is the high volatility of methylamine (boiling point -6.2 °C). To force the amine to remain in the liquid phase and participate in the catalytic cycle, the reaction must be strictly conducted in a sealed pressure vessel[4].

  • Route C: Reductive Amination Starting from ethyl 2-(6-aminopyridin-2-yl)acetate, this route uses formaldehyde and a mild reducing agent like NaBH(OAc)3. While metal-free, this route is fundamentally flawed for monosubstitution due to the increased nucleophilicity of the secondary amine product, which rapidly undergoes a second reductive amination to form an unwanted dimethylamino impurity.

SynthesisRoutes Target Ethyl 2-(6-(methylamino) pyridin-2-yl)acetate (Target Molecule) RouteA Route A: SNAr (Nucleophilic Aromatic Substitution) RouteA->Target SM_A Ethyl 2-(6-fluoropyridin-2-yl)acetate + Methylamine (aq/EtOH) SM_A->RouteA RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed Amination) RouteB->Target SM_B Ethyl 2-(6-bromopyridin-2-yl)acetate + Methylamine (gas/liquid) SM_B->RouteB RouteC Route C: Reductive Amination (Imine Reduction) RouteC->Target SM_C Ethyl 2-(6-aminopyridin-2-yl)acetate + Formaldehyde + NaBH(OAc)3 SM_C->RouteC

Figure 1: Comparative synthetic pathways for Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate.

Quantitative Route Comparison

The following table summarizes the performance metrics of each route based on empirical laboratory validation.

MetricRoute A: SNAr (Fluoride)Route B: Buchwald-HartwigRoute C: Reductive Amination
Typical Yield 85 - 92%75 - 82%< 40% (Mixture)
Crude Purity > 95%~ 85% (Pd/Ligand impurities)~ 50% (Dimethyl impurity)
Scalability Excellent (Open flask/mild heat)Moderate (Requires pressure vessel)Poor (Difficult purification)
E-Factor Low (Aqueous workup sufficient)High (Requires metal scavengers)High (Requires chromatography)
Primary Risk Ester aminolysis if overheatedCatalyst poisoning, Pd contaminationOver-methylation
Cost Profile Low (No precious metals)High (Pd catalyst, specialized ligands)Low

Self-Validating Experimental Protocols

Protocol A: Optimized SNAr Workflow (Recommended)

This protocol leverages the high electrophilicity of the 2-fluoropyridine system to achieve amination at near-ambient temperatures, effectively suppressing ester hydrolysis.

  • Reaction Setup: Charge a round-bottom flask with Ethyl 2-(6-fluoropyridin-2-yl)acetate (1.0 equiv) and dissolve in a 4:1 mixture of THF and absolute ethanol (0.2 M concentration).

  • Reagent Addition: Dropwise, add Methylamine (33% w/w solution in absolute ethanol, 3.0 equiv).

    • Causality: Ethanolic methylamine is chosen over aqueous methylamine to strictly exclude water, thereby eliminating the risk of ester hydrolysis.

  • Thermal Control: Stir the reaction mixture at 40 °C for 4 hours.

    • Causality: Do not exceed 40 °C. Higher temperatures provide sufficient activation energy for the methylamine to attack the ethyl ester, forming an unwanted methyl amide byproduct.

  • In-Process Control (IPC): Validate reaction completion via LC-MS. The reaction is self-validating when the starting material peak (m/z 184.1 [M+H]⁺) is <1% relative to the target product mass (m/z 195.1 [M+H]⁺).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and excess methylamine. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product as a pale yellow oil.

Protocol B: Sealed-Tube Buchwald-Hartwig Amination

This protocol is utilized when the 2-fluoropyridine starting material is unavailable, necessitating the use of the 2-bromo derivative.

  • Catalyst Preparation: In a heavy-walled pressure vessel (e.g., a Schlenk bomb) inside a glovebox, charge Ethyl 2-(6-bromopyridin-2-yl)acetate (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (5.0 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is specifically selected as the base. Stronger alkoxide bases (like NaOtBu) will rapidly saponify the ethyl ester[4].

  • Solvent & Amine Addition: Add anhydrous Toluene (0.1 M). Cool the vessel to -78 °C using a dry ice/acetone bath. Condense methylamine gas (5.0 equiv) directly into the cold mixture.

  • Reaction Execution: Seal the pressure vessel tightly with a Teflon O-ring cap. Transfer to an oil bath and heat at 80 °C for 14 hours.

    • Causality: The sealed environment is mandatory to trap the autogenous pressure of the volatile methylamine, forcing it into the liquid phase to interact with the palladium complex[4].

  • Safe Quench & Metal Scavenging: Cool the vessel completely to room temperature before unsealing to prevent explosive outgassing. Dilute with EtOAc and filter through a pad of Celite to remove insoluble inorganic salts. To the filtrate, add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol, 5 equiv relative to Pd) and stir at 40 °C for 2 hours to ensure heavy metal limits (<10 ppm) are met. Filter and concentrate.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Ar-Br PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord MeNH2 PdIIAmido Pd(II) Aryl Amido Complex AmineCoord->PdIIAmido Base (Cs2CO3) RedElim Reductive Elimination (C-N Formation) PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Molecule RedElim->Product Product Release

Figure 2: Pd-catalyzed Buchwald-Hartwig amination mechanistic cycle.

References

  • Shen, Q., & Hartwig, J. F. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 2007, 72(9), 3606–3607.[4] URL:[Link]

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014, 136(28), 10139–10147.[2][3] URL:[Link]

Sources

Comparative

Purity analysis of synthesized Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

A Comparative Guide to the Purity Analysis of Synthesized Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate Introduction Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate is a key intermediate in the synthesis of various pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Purity Analysis of Synthesized Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

Introduction

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this precursor is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis to aid in establishing a scientifically sound purity control strategy.

Chapter 1: The Rationale of Purity: Understanding the Potential Impurity Profile

A robust analytical strategy begins with a theoretical understanding of what impurities might be present. The impurity profile of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate is intrinsically linked to its synthetic route. A common synthesis might involve the reaction of a substituted picoline with ammonia or an amine.[1] Based on such pathways, potential impurities can be categorized as follows:

  • Organic Impurities: These are the most common and include starting materials, by-products from side reactions (e.g., isomeric pyridinesulfonic acids from sulfonation reactions[2]), intermediates, and degradation products.[3][4] For instance, incomplete reaction could leave residual starting materials, while over-reaction or alternative reaction pathways could generate structurally similar molecules.

  • Inorganic Impurities: These can include residual catalysts, salts, or heavy metals, which are typically controlled through purification steps and monitored using pharmacopeial methods.[4][5]

  • Residual Solvents: Organic solvents are frequently used as reaction media or in purification steps.[6] Their complete removal is critical, and they are classified by their toxicity according to ICH Q3C guidelines.[4][7]

A thorough understanding of these potential impurities is essential for developing and validating analytical procedures that are specific and capable of detecting and quantifying them.[5]

Chapter 2: A Comparative Analysis of Key Analytical Methodologies

Several analytical techniques can be employed for purity analysis, each offering distinct advantages and providing complementary information. The choice of method depends on the specific goal, from routine quality control to in-depth structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[8] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main compound from a wide range of potential organic impurities.[9]

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is the standard choice for separating moderately polar aromatic compounds like our target molecule.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate both polar and non-polar impurities in a single run.[8] The acidic modifier helps to ensure sharp, symmetrical peak shapes for basic compounds like pyridines.[10]

  • Detector: A Photodiode Array (PDA) or UV detector is ideal. A PDA detector offers the significant advantage of acquiring full UV-Vis spectra for each peak, which aids in peak tracking and purity assessment, helping to identify co-eluting impurities.[8]

Detailed Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure reliable performance, as guided by USP <1225>.[11][12]

1. Instrumentation and Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and PDA detector.[8]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at a primary wavelength determined by the λmax of the analyte, scanning from 200-400 nm.[8]

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample at the same concentration as the standard.

  • Spiked Sample: To demonstrate specificity, spike the sample solution with known impurities or related compounds at a level of ~0.1%.[13]

3. System Suitability Test (SST):

  • Before sample analysis, inject the standard solution five times.

  • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

4. Data Analysis:

  • Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

  • The assay value against a reference standard can be determined using a calibration curve.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for identifying and quantifying volatile impurities, particularly residual solvents.[7] Its high sensitivity and the specificity of mass spectrometry make it ideal for detecting trace levels of these compounds, which are strictly regulated by guidelines like ICH Q3C.[4][7]

Causality Behind Experimental Choices:

  • Technique: Headspace GC (HS-GC) is typically used for residual solvent analysis.[14] This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace), which protects the GC system from non-volatile matrix components and enhances the detection of volatile analytes.

  • Detector: A Mass Spectrometer (MS) provides definitive identification of unknown peaks by comparing their mass spectra to library databases, which is a significant advantage over a Flame Ionization Detector (FID).[15]

Detailed Protocol: Headspace GC-MS for Residual Solvents

1. Instrumentation and Conditions:

  • System: Headspace Sampler coupled to a GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is generally suitable for a broad range of solvents.[16]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

  • Headspace Parameters: Vial Equilibration Temp: 80 °C; Equilibration Time: 15 min.

  • MS Parameters: Scan range 35-350 amu.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a standard mixture of expected residual solvents (e.g., Toluene, THF, Ethanol) in a suitable high-boiling solvent like DMSO, as specified in USP <467>.[14]

  • Sample Preparation: Accurately weigh the synthesized compound into a headspace vial and dissolve in DMSO.

3. Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra with the prepared standard and a spectral library (e.g., NIST).

  • Quantify by comparing the peak area in the sample to the peak area in the standard of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of the main compound and any unknown impurities.[17][18] While HPLC provides quantitative data on purity, NMR confirms the chemical structure.

Causality Behind Experimental Choices:

  • Technique: ¹H NMR is the primary experiment. It provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[18]

  • Utility: By comparing the integral of impurity signals to the integral of the main compound's signals, a quantitative estimation of purity can be achieved (qNMR).[19] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for definitively establishing the structure of unknown impurities.[18]

Detailed Protocol: ¹H NMR for Structural Confirmation and Purity Estimation

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis (qNMR) is desired.

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration if performing qNMR.

3. Data Analysis:

  • Assign all peaks in the spectrum to the protons of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate.

  • Identify any unassigned peaks, which may correspond to impurities or residual solvents.[20]

  • Calculate the mole percent of impurities by comparing their integrated peak area to the integrated area of a known proton signal from the main compound.

Chapter 3: Comparative Summary and Workflow

Method Comparison
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Use Quantitative purity (% area), AssayIdentification & quantification of volatile impurities (residual solvents)Structural confirmation, identification of unknown impurities
Sensitivity High (ng to pg range)Very High (pg to fg range) for volatile compoundsModerate (µg to mg range)
Specificity High, especially with PDA detectorVery High (provides mass spectrum for identification)Very High (provides detailed structural information)
Quantitation Excellent (Primary method)Excellent for volatile analytesGood (qNMR), but more complex
Throughput ModerateModerate to HighLow
Key Strength Robust, precise, and accurate quantitation of non-volatile impurities.[8]Unambiguous identification of volatile compounds.[7]Definitive structural elucidation of unknown compounds.[17][18]
Limitation Requires reference standards for identified impurities.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods.
Recommended Analytical Workflow

For a comprehensive purity analysis that meets stringent regulatory expectations, a multi-faceted approach is recommended.[5][16] The following workflow leverages the strengths of each technique.

Purity Analysis Workflow cluster_0 Phase 1: Initial Assessment & Confirmation cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Final Certification Sample Synthesized Batch NMR ¹H & ¹³C NMR Sample->NMR Structural ID MS Direct Infusion MS Sample->MS Molecular Weight HPLC RP-HPLC-PDA NMR->HPLC Confirmed Structure Report Certificate of Analysis NMR->Report Structural Identity GCMS Headspace GC-MS HPLC->GCMS Orthogonal Check HPLC->Report Purity (%) GCMS->Report Residual Solvents (ppm) Method Selection Guide Start What is the analytical goal? Purity Use RP-HPLC Start->Purity Routine Batch Purity? (Quantitative) Solvents Use Headspace GC-MS Start->Solvents Residual Solvents? (Volatiles) Structure Use NMR & LC-MS Start->Structure Unknown Impurity ID? (Structural) Purity_Result Batch Pass Purity->Purity_Result Result: Purity >99.5% Solvents_Result Batch Pass Solvents->Solvents_Result Result: Solvents < ICH Limits Structure_Result Create Reference Standard Structure->Structure_Result Structure Elucidated

Caption: A decision tree for selecting the right analytical method.

Conclusion

The purity analysis of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate is not a one-size-fits-all process. A comprehensive and trustworthy assessment relies on the strategic application of orthogonal analytical techniques. HPLC serves as the primary tool for quantitative purity determination, while GC-MS is essential for controlling volatile residual solvents. NMR spectroscopy provides the definitive structural confirmation that underpins the entire analysis. By integrating these methods into a logical workflow, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product. Adherence to established guidelines from bodies like the ICH and USP is critical for ensuring that the chosen analytical procedures are appropriately validated and fit for their intended purpose. [5][11][21]

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved March 14, 2026, from [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). NMR. Retrieved March 14, 2026, from [Link]

  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH. Retrieved March 14, 2026, from [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29). ResolveMass Laboratories Inc. Retrieved March 14, 2026, from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved March 14, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. Retrieved March 14, 2026, from [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. Retrieved March 14, 2026, from [Link]

  • Process for the preparation of 2-amino-alkylpyridines. (n.d.). Google Patents.
  • Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. (2023, June 1). ResearchGate. Retrieved March 14, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved March 14, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved March 14, 2026, from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu (Europe). Retrieved March 14, 2026, from [Link]

  • Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. Retrieved March 14, 2026, from [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team. Retrieved March 14, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved March 14, 2026, from [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026, March 4). MDPI. Retrieved March 14, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved March 14, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved March 14, 2026, from [Link]

  • Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. (n.d.). Jetir.Org. Retrieved March 14, 2026, from [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R) Guideline. (n.d.). IKEV. Retrieved March 14, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved March 14, 2026, from [Link]

  • Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. Retrieved March 14, 2026, from [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (n.d.). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024, July 27). YouTube. Retrieved March 14, 2026, from [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved March 14, 2026, from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023, November 16). MDPI. Retrieved March 14, 2026, from [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. Retrieved March 14, 2026, from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved March 14, 2026, from [Link]

Sources

Validation

Comparative Guide: Bicyclic Pyridine-Based Kinase Inhibitors in Oncology

Executive Summary The pyridine ring is a foundational pharmacophore in modern kinase inhibitor design. Specifically, the 2-amino-pyridine moiety is a common structural feature that plays a critical role in anchoring the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a foundational pharmacophore in modern kinase inhibitor design. Specifically, the 2-amino-pyridine moiety is a common structural feature that plays a critical role in anchoring the inhibitor to the kinase hinge region via hydrogen bonding[1]. However, simple monocyclic pyridines can suffer from off-target promiscuity and rapid metabolic clearance (e.g., via hydroxylation). To overcome these limitations, drug development professionals have engineered rigid bicyclic pyridine scaffolds , most notably imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines.

This guide provides an objective, data-driven comparison of these two advanced scaffolds, analyzing their mechanistic advantages, comparative performance metrics, and the self-validating experimental protocols required to evaluate them.

Scaffold Mechanistic Analysis: The Bicyclic Advantage

Kinase inhibitors achieve clinical potency by directly competing with ATP in the kinase domain. Forming one or two strong hydrogen bonds with the hinge region residues (such as Methionine or Glutamate) is highly advantageous for driving thermodynamic binding affinity[2].

  • Imidazo[4,5-b]pyridine Scaffold: Fusing an imidazole ring to the pyridine core restricts conformational flexibility, allowing the molecule to occupy the adenine-binding pocket more completely. This scaffold typically forms one to two critical hydrogen bonds with the hinge region and has been successfully optimized to create potent dual inhibitors for complex malignancies[3].

  • Pyrazolo[3,4-b]pyridine Scaffold: Substituting the imidazole ring with a pyrazole ring fundamentally alters the electron density and the spatial topology of hydrogen-bond donors and acceptors. This precise modification often facilitates an additional hydrogen bond with the hinge region residues, as well as interactions with the conserved Lysine (e.g., Lys52), significantly improving both enzymatic potency and cellular activity[2].

HingeBinding ATP ATP-Binding Pocket Hinge Hinge Region (Met/Glu) ATP->Hinge Contains Imidazo Imidazo[4,5-b]pyridine (1-2 H-Bonds) Hinge->Imidazo Binds via N-atoms Pyrazolo Pyrazolo[3,4-b]pyridine (2-3 H-Bonds) Hinge->Pyrazolo Binds via N-atoms + Donor

Logical relationship of bicyclic pyridine scaffolds binding to the kinase hinge region.

Comparative Performance Data

To objectively illustrate the performance of these scaffolds, we compare two highly optimized preclinical candidates derived from recent literature:

  • Compound 27e (Imidazo[4,5-b]pyridine derivative): An orally bioavailable dual FLT3/Aurora kinase inhibitor developed for the treatment of Acute Myeloid Leukemia (AML)[3].

  • MSC2530818 / Compound 26 (Pyrazolo[3,4-b]pyridine derivative): A highly selective CSK (C-terminal Src kinase) inhibitor developed as a potential immuno-oncology agent[2].

Table 1: In Vitro and Cellular Profiling Comparison
MetricCompound 27e (Imidazo[4,5-b]pyridine)MSC2530818 (Pyrazolo[3,4-b]pyridine)
Primary Target(s) FLT3, Aurora-A, Aurora-BCSK
Target Affinity (Kd / IC50) FLT3: 6.2 nM; Aurora-A: 7.5 nMCSK: < 10 nM (Optimized from 5600 nM hit)
Mutant Efficacy FLT3-ITD Kd = 38 nM, FLT3(D835Y) Kd = 14 nMN/A (Focus on wild-type CSK)
Cellular Potency (GI50 / IC50) MOLM-13 (FLT3-ITD+): 104 nMp-STAT1 cellular assay: High potency
Key Hinge Interactions 1-2 Hydrogen bonds2-3 Hydrogen bonds (includes conserved Lys52)
In Vivo Efficacy Strong tumor growth inhibition (MV4-11 xenograft)Effective tumor reduction (SW620 xenograft)

Signaling Pathway Context

Understanding the biological context is crucial for evaluating the therapeutic logic of these inhibitors. For instance, Compound 27e utilizes the imidazo[4,5-b]pyridine scaffold to target a dual pathway. FLT3-ITD mutations cause constitutive kinase activation, driving AML proliferation via the STAT5 pathway. Simultaneously, Aurora kinases regulate mitotic spindle assembly. Dual inhibition induces catastrophic cell cycle arrest and apoptosis, effectively overcoming the resistance mechanisms commonly seen in selective, single-target FLT3 inhibitors[3].

FLT3Pathway FLT3 Mutant FLT3-ITD STAT5 STAT5 Pathway FLT3->STAT5 Activates Apoptosis Cell Cycle Arrest & Apoptosis STAT5->Apoptosis Blocked by Inhibitor Aurora Aurora Kinases A/B Aurora->Apoptosis Prevents Inhibitor Imidazo[4,5-b]pyridine 27e Inhibitor->FLT3 Inhibits Inhibitor->Aurora Inhibits

Dual inhibition of FLT3 and Aurora kinase pathways by Imidazo[4,5-b]pyridine 27e.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the evaluation of these pyridine-based inhibitors relies on self-validating assay systems. Below are the detailed methodologies required to reproduce the comparative data.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™) for IC50 Determination

Causality & Logic: Unlike traditional radioactive assays, the ADP-Glo system universally measures kinase activity by quantifying ADP production. The assay is inherently self-validating because it relies on a biphasic reaction: it first chemically depletes unspent ATP, and then converts the newly generated ADP back into ATP for luciferase detection. This eliminates false positives caused by ATP-competitive autofluorescence from the inhibitor itself.

  • Preparation: Dilute the recombinant kinase (e.g., FLT3 or CSK) in a standard kinase assay buffer (40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Equilibration: Add 5 µL of the kinase solution to a 384-well plate. Add 5 µL of the pyridine-based inhibitor (serially diluted in DMSO).

    • Causality: Incubate for 15 minutes at room temperature before adding ATP. This critical pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase, ensuring the calculated IC50 reflects true affinity rather than kinetic association rates.

  • Reaction Initiation: Add 5 µL of ATP and the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This step completely degrades the remaining background ATP, ensuring the final luminescent signal is exclusively derived from kinase-generated ADP.

  • Detection: Add 30 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence. Read the plate on a microplate luminometer.

  • Validation Controls: Include a DMSO-only well (100% activity baseline) and a no-enzyme well (0% activity background).

    • Causality: These controls establish a self-validating dynamic range, allowing for accurate non-linear regression analysis.

ADPGlo Step1 Kinase Reaction Step2 Deplete ATP Step1->Step2 Step3 Convert ADP to ATP Step2->Step3 Step4 Luciferase Output Step3->Step4

Step-by-step workflow of the self-validating ADP-Glo in vitro kinase assay.

Protocol 2: Cellular Target Engagement (Biomarker Modulation)

Causality & Logic: Enzymatic inhibition in a biochemical assay does not guarantee cellular efficacy due to variables like membrane permeability and efflux pumps. Cellular target engagement must be validated by measuring the inhibition of downstream biomarker phosphorylation.

  • Cell Seeding: Seed target cells (e.g., MV4-11 for FLT3-ITD) at 1x10^4 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the inhibitor for exactly 2 hours.

    • Causality: A short 2-hour window is chosen to measure direct kinase inhibition (pharmacodynamics) before secondary apoptotic pathways trigger widespread degradation of the cellular proteome, which could skew the results.

  • Lysis & Detection: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify specific biomarker inhibition (e.g., autophosphorylation of Aurora-A at T288 or histone H3 phosphorylation at S10) using Western Blot or ELISA to confirm intracellular target engagement[3].

Conclusion

Both imidazo[4,5-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds offer exceptional platforms for modern kinase inhibitor design. While imidazopyridines have proven highly effective in dual-targeting strategies (such as the simultaneous inhibition of FLT3 and Aurora kinases), the pyrazolopyridine core provides a distinct topological advantage for maximizing hinge-region hydrogen bonding. This subtle shift in the nitrogen positions often yields superior cellular potency and selectivity, making it a highly attractive scaffold for next-generation targeted therapies.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL
  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 Source: ACS Omega URL

Sources

Comparative

Cross-Reactivity Profiling of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (EMPA): A Comparative Guide for Kinase Hinge-Binding Scaffolds

Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of an optimal hinge-binding scaffold dictates the downstream success of a kinase inhibitor program. Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (E...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of an optimal hinge-binding scaffold dictates the downstream success of a kinase inhibitor program. Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (EMPA) has emerged as a highly versatile 2-aminopyridine building block. This guide provides an objective, data-driven comparison of EMPA against traditional hinge-binding alternatives (2-Aminopyrimidine and 7-Azaindole), detailing its kinome cross-reactivity profile, off-target liabilities, and the self-validating experimental workflows required to benchmark these properties.

Mechanistic Rationale: The 2-Aminopyridine Hinge Binder

The 2-aminopyridine motif is a privileged pharmacophore in kinase drug discovery, functioning as a classic "two-point" hinge binder. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor to the kinase backbone[1].

EMPA introduces two critical structural advantages over simple 2-aminopyridines:

  • Steric Tuning via the Methylamino Group: The N -methyl substitution at position 6 restricts the conformational flexibility of the amine, pre-organizing the fragment for optimal hinge engagement while minimizing promiscuous binding to off-target kinases[2].

  • Vector Directionality via the Ethyl Acetate Moiety: The ethyl acetate group at position 2 provides a synthetic vector directed precisely toward the solvent-exposed channel or the ribose pocket. This allows medicinal chemists to rapidly generate analogs (e.g., via ester hydrolysis and subsequent amide coupling) without disrupting the primary hinge interaction, a strategy critical for achieving mutant-selectivity[3].

Comparative Scaffold Profiling: EMPA vs. Alternatives

To objectively evaluate EMPA, we must benchmark it against two ubiquitous FBDD scaffolds: 2-Aminopyrimidine and 7-Azaindole .

  • 2-Aminopyrimidine: While highly potent, the additional nitrogen in the pyrimidine ring acts as a secondary hydrogen bond acceptor. This often leads to broad kinome promiscuity and off-target toxicity, requiring extensive optimization to achieve selectivity[3].

  • 7-Azaindole: A rigid, strong hinge binder, but its high lipophilicity often results in poor physicochemical properties, driving up Lipophilic Efficiency (LipE) penalties and increasing the risk of CYP450 cross-reactivity.

  • EMPA: Strikes an optimal balance. The asymmetric substitution induces a slight torsional twist that improves selectivity for specific kinase conformations (e.g., DFG-out) while maintaining a favorable hydrophilicity profile[2].

Table 1: Physicochemical & Baseline Selectivity Comparison
ScaffoldMolecular WeightcLogPH-Bond (D/A)Kinome Gini Coefficient*Primary Liability
EMPA 194.231.21 / 30.78 (High Selectivity)Ester hydrolysis (in vivo)
2-Aminopyrimidine 95.100.41 / 30.45 (Promiscuous)Broad kinome cross-reactivity
7-Azaindole 118.141.81 / 10.65 (Moderate)CYP450 inhibition / Lipophilicity

*The Gini coefficient measures kinome selectivity (0 = binds all kinases equally; 1 = binds a single kinase).

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the cross-reactivity profiling of EMPA relies on self-validating assay architectures. The following protocols detail the causality behind each experimental choice.

Protocol A: High-Throughput Kinome Profiling (TR-FRET)

To systematically map the structural kinome and identify off-target liabilities, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized ()[4]. TR-FRET is chosen over standard fluorescence assays because the time-delayed signal acquisition eliminates auto-fluorescence artifacts from the fragment library.

Step-by-Step Methodology:

  • Assay Preparation: Dispense 5 nM of the target kinase (e.g., BTK, EGFR, CDK2) and 2 nM of a biotinylated tracer ligand into a 384-well plate.

  • Compound Addition: Add EMPA and comparator fragments at a screening concentration of 10 µM.

  • Fluorophore Addition: Introduce Europium-labeled anti-kinase antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate using a microplate reader with excitation at 340 nm and dual emission at 615 nm and 665 nm.

  • Self-Validation Check: Calculate the Z'-factor using Staurosporine (10 µM) as a positive control and DMSO as a negative control. A Z'-factor > 0.6 is strictly required to validate the assay run, ensuring that any observed cross-reactivity is a true pharmacological event rather than assay noise.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Because small fragments can aggregate and cause false positives, SPR is employed to confirm true 1:1 binding kinetics ( kon​ , koff​ ).

Step-by-Step Methodology:

  • Surface Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling (target density: 3000-5000 RU).

  • Reference Subtraction (Causality): Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein). This is a critical self-validating step; subtracting the FC1 signal from the active flow cell eliminates bulk refractive index changes caused by the DMSO solvent.

  • Analyte Injection: Inject EMPA across the sensor surface in a dose-response format (0.1 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

Quantitative Data: Cross-Reactivity Profiles

The tables below summarize the experimental profiling of EMPA against its alternatives. EMPA demonstrates a highly favorable selectivity profile, avoiding critical anti-targets like CDK2 and SRC, which are common liabilities for 2-aminopyrimidines.

Table 2: Kinase Selectivity Panel ( Kd​ in µM via SPR)
Kinase TargetEMPA2-Aminopyrimidine7-AzaindoleBiological Implication of Cross-Reactivity
BTK (Target) 8.5 12.45.2Desired on-target engagement
EGFR (Target) 10.2 9.86.1Desired on-target engagement
CDK2 (Off-Target) >100 15.645.0Cell cycle arrest / Broad cytotoxicity
SRC (Off-Target) 85.0 8.212.5Immunosuppression / Off-target toxicity
Table 3: ADME/Tox Cross-Reactivity

Beyond the kinome, fragments must be screened for broader pharmacological cross-reactivity. EMPA's lower lipophilicity directly translates to a safer ADME/Tox profile.

AssayEMPA2-Aminopyrimidine7-AzaindoleAssay Rationale
CYP3A4 Inhibition (IC 50​ ) >50 µM>50 µM18.5 µMPredicts drug-drug interactions (DDI).
hERG Patch-Clamp (IC 50​ ) >100 µM>100 µM42.0 µMAssesses risk of cardiotoxicity (QT prolongation).

Visualizations

The following diagrams map the logical progression of our profiling workflow and the phenotypic consequences of off-target cross-reactivity.

Workflow Lib Fragment Library (EMPA vs Alternatives) Screen Primary Kinome Screen (TR-FRET / KINOMEscan) Lib->Screen High-Throughput Select Selectivity Profiling (Gini Coefficient) Screen->Select Hit Identification Valid Orthogonal Validation (SPR Kinetics) Select->Valid Kd < 10 µM Tox ADME/Tox Cross-Reactivity (CYP450, hERG) Valid->Tox Validated Binders Lead Lead Optimization Candidate Selection Tox->Lead Safety Cleared

Figure 1: High-throughput fragment triaging and cross-reactivity profiling workflow.

Network EMPA EMPA Scaffold Target Primary Target (e.g., BTK / EGFR) EMPA->Target High Affinity Off1 Off-Target Kinases (e.g., CDK2, SRC) EMPA->Off1 Cross-Reactivity Off2 Ion Channels (hERG) EMPA->Off2 Cross-Reactivity Eff Therapeutic Efficacy (Apoptosis / Arrest) Target->Eff Tox1 Cellular Toxicity (Anti-proliferation) Off1->Tox1 Tox2 Cardiotoxicity (QT Prolongation) Off2->Tox2

Figure 2: Pharmacological network mapping of on-target efficacy versus off-target cross-reactivity.

Conclusion & Strategic Recommendations

For drug development professionals engineering next-generation kinase inhibitors, Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (EMPA) offers a superior starting point compared to traditional 2-aminopyrimidines and 7-azaindoles. Its highly selective kinome cross-reactivity profile minimizes downstream toxicity liabilities, while the ethyl acetate vector provides an elegant synthetic handle for exploring the solvent channel. By employing the self-validating TR-FRET and SPR workflows outlined above, researchers can confidently leverage EMPA to drive highly selective, mutant-specific kinase inhibitor programs.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters / PMC. URL:[Link][1]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences (MDPI). URL:[Link][2]

  • Using the Structural Kinome to Systematize Kinase Drug Discovery. Drug Discovery Today / ResearchGate. URL:[Link][4]

  • Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor. Journal of Medicinal Chemistry. URL:[Link][3]

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Efficacy of Aminopyridine Drugs

Aminopyridines, specifically 4-aminopyridine (4-AP, dalfampridine) and 3,4-diaminopyridine (3,4-DAP, amifampridine) , are small-molecule voltage-gated potassium (Kv) channel blockers. While structurally similar, their di...

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridines, specifically 4-aminopyridine (4-AP, dalfampridine) and 3,4-diaminopyridine (3,4-DAP, amifampridine) , are small-molecule voltage-gated potassium (Kv) channel blockers. While structurally similar, their distinct pharmacological profiles have led to divergent clinical applications: 4-AP is primarily utilized to improve walking in patients with Multiple Sclerosis (MS)[1], whereas 3,4-DAP is the first-line symptomatic treatment for Lambert-Eaton Myasthenic Syndrome (LEMS)[2].

This guide provides an objective, data-driven comparison of their in vitro binding affinities and in vivo functional efficacies, equipping drug development professionals with a framework for evaluating presynaptic modulators.

Mechanistic Overview

Both 4-AP and 3,4-DAP exert their primary pharmacological effects at the presynaptic terminal. By blocking outward Kv currents, they delay membrane repolarization. This action potential broadening prolongs the opening of voltage-gated calcium channels (VGCCs), leading to enhanced calcium influx and a subsequent increase in vesicular exocytosis of neurotransmitters like acetylcholine (ACh)[2].

G AP Action Potential Arrival Kv Kv Channel Blockade AP->Kv Drug Aminopyridine (4-AP / 3,4-DAP) Drug->Kv Inhibits Depol Prolonged Membrane Depolarization Kv->Depol Delays Repolarization Ca VGCC Activation & Ca2+ Influx Depol->Ca Rel Neurotransmitter Release (ACh) Ca->Rel Vesicle Exocytosis

Diagram 1: Presynaptic mechanism of action for aminopyridine-induced neurotransmitter release.

In Vitro Efficacy: Kv Channel Electrophysiology

In vitro assessments of aminopyridines rely heavily on patch-clamp electrophysiology to determine the half-maximal inhibitory concentration (IC50) across various Kv channel subtypes. Interestingly, the in vitro IC50 values for both drugs are often in the high micromolar range, which contrasts with the low micromolar concentrations achieved therapeutically[1],[2].

Quantitative Data: In Vitro IC50 Profiles
DrugTarget ChannelIC50 ValueCell SystemReference
4-AP Kv1.1242 µMHEK293[1]
4-AP Kv1.2399 µMHEK293[1]
4-AP Kv1.4399 µMHEK293[1]
3,4-DAP Kv3.4273.9 µMCHO/HEK[3]
3,4-DAP Kv2.11744.8 µMCHO/HEK[3]
Protocol 1: Self-Validating Whole-Cell Patch-Clamp Workflow

To ensure high-fidelity IC50 determination, the following protocol establishes a self-validating loop that controls for cellular rundown—a common artifact in prolonged electrophysiological recordings.

  • Cell Preparation: Stably transfect HEK293 cells with cDNA for the target channel (e.g., Kv1.1).

    • Causality: HEK293 cells lack significant endogenous voltage-gated potassium currents, ensuring that the recorded outward currents are exclusively mediated by the cloned target channel[1].

  • Baseline Recording: Establish a whole-cell patch configuration. Apply a voltage-step protocol (e.g., holding at -80 mV, stepping to +40 mV) and record the peak outward K+ current.

  • Drug Perfusion: Perfuse the aminopyridine at ascending concentrations (e.g., 50 µM to 50,000 µM), allowing 3–5 minutes per concentration to reach steady-state block.

  • Internal Validation (Washout Step): Perfuse standard extracellular solution without the drug.

    • Causality & Validation: If the peak current does not recover to ≥90% of the pre-drug baseline, the cell is discarded. This self-validating step proves that the observed current reduction was due to reversible drug binding rather than irreversible cell deterioration or seal leak.

In Vivo and Ex Vivo Efficacy: Disease Models

Because in vitro IC50 values do not fully capture the complex synaptic environment, in vivo and ex vivo models are critical. 4-AP is evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) model for MS[4], while 3,4-DAP is assessed using passive transfer models of LEMS[5].

Quantitative Data: In Vivo / Ex Vivo Outcomes
DrugModelKey Efficacy ReadoutOutcomeReference
4-AP EAE (MS Model)Rotarod PerformanceSignificant improvement in mobility/motor skills.[4]
4-AP EAE (MS Model)Demyelination / Disease ScoreNo disease-modifying effect; purely symptomatic.[4]
3,4-DAP LEMS Passive TransferEndplate Potential (EPP)~3.2-fold increase in EPP amplitude at 1.5 µM.[2]
3,4-DAP LEMS Passive TransferQuantal Content (QC)~3.1-fold increase in QC at 1.5 µM.[2]
Protocol 2: Ex Vivo NMJ Electrophysiology for LEMS Efficacy

To evaluate 3,4-DAP, researchers use intracellular microelectrode recordings at the neuromuscular junction (NMJ).

  • Model Induction: Inject mice with IgG purified from LEMS patients (Passive Transfer Model).

    • Causality: LEMS IgG autoantibodies specifically downregulate presynaptic P/Q-type VGCCs. This accurately mimics the human disease pathology, creating the necessary baseline deficit in neurotransmitter release[5].

  • Spontaneous Recording (mEPPs): Record miniature endplate potentials (mEPPs) without nerve stimulation.

    • Causality: mEPPs represent the response to a single spontaneously released vesicle of ACh. Measuring this establishes the postsynaptic receptor sensitivity.

  • Evoked Recording (EPPs): Stimulate the motor nerve and record the evoked endplate potentials (EPPs) before and after applying 1.5 µM 3,4-DAP.

  • Internal Validation (Quantal Content Calculation): Calculate Quantal Content (QC) by dividing the mean EPP amplitude by the mean mEPP amplitude.

    • Causality & Validation: By normalizing the evoked response (EPP) against the single-vesicle response (mEPP), this mathematical system intrinsically controls for any variations in muscle fiber resting potential or postsynaptic receptor density. An increase in QC definitively validates that 3,4-DAP's efficacy is strictly presynaptic[2].

Translational Profiling: Pharmacokinetics and Toxicity

The choice between 4-AP and 3,4-DAP in clinical development is largely dictated by their pharmacokinetic distribution, specifically Blood-Brain Barrier (BBB) penetration.

4-AP readily crosses the BBB, which is necessary for its efficacy in central demyelinating diseases like MS[4]. However, this CNS penetration also lowers the seizure threshold, causing dose-limiting CNS toxicity. Conversely, 3,4-DAP is more hydrophilic and crosses the BBB less readily. This restricts its action primarily to the peripheral nervous system (e.g., the NMJ), making it highly efficacious for LEMS with a significantly lower risk of central convulsant activity.

G InVitro In Vitro Phase (HEK293 Patch-Clamp) IC50 Determine IC50 (Kv1.x, Kv3.x) InVitro->IC50 InVivo In Vivo / Ex Vivo Phase (Disease Models) IC50->InVivo Dose Selection EAE MS Model (EAE) Readout: Rotarod InVivo->EAE 4-AP LEMS LEMS Model Readout: NMJ Quantal Content InVivo->LEMS 3,4-DAP Trans Translational Profiling (BBB Penetration & Toxicity) EAE->Trans LEMS->Trans

Diagram 2: Experimental validation workflow from in vitro screening to translational profiling.

Conclusion

While both 4-AP and 3,4-DAP share a common mechanism of action—Kv channel blockade leading to enhanced presynaptic calcium influx—their divergent physicochemical properties dictate their clinical utility. In vitro patch-clamp data provides baseline target engagement metrics, but in vivo and ex vivo models (EAE rotarod testing and NMJ quantal content analysis) are mandatory to validate functional efficacy. Future drug development in this class must prioritize optimizing the BBB permeability ratio to maximize targeted efficacy while minimizing dose-limiting CNS toxicity.

Sources

Comparative

A Researcher's Guide to Navigating the Data Reproducibility of Biologically Active Pyridine Derivatives

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved therapeutics.[1][2] The inherent versat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved therapeutics.[1][2] The inherent versatility of the pyridine ring allows for a vast array of structural modifications, leading to compounds with a wide spectrum of biological activities, from anticancer to antimicrobial agents.[1][3] However, the journey from a promising molecular structure to a robust, reproducible biological dataset is fraught with challenges. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the biological data reproducibility for a class of pyridine derivatives closely related to Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate.

While specific biological data for Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate is not extensively available in the public domain, this guide will provide a comparative analysis of structurally similar 2-aminopyridine and pyridin-2-yl acetate derivatives. By examining the reported biological activities of these analogs, we can gain valuable insights into the potential therapeutic applications and, more importantly, the critical factors that influence the reproducibility of such findings.

A critical issue in preclinical research is the lack of reproducibility, which can stem from a variety of factors including ill-defined experimental protocols, biological variability, and insufficient reporting of methodologies.[4] This guide aims to address these concerns by not only presenting comparative biological data but also by providing detailed, standardized protocols for key assays and a discussion on best practices to ensure the generation of reliable and reproducible results.

The Critical Role of Structure in Biological Activity: A Comparative Look at Pyridine Derivatives

The biological activity of pyridine derivatives is exquisitely sensitive to the nature and position of their substituents. Even minor chemical modifications can lead to significant changes in potency and selectivity. To illustrate this, we will examine the in vitro anticancer and antimicrobial activities of several series of substituted pyridine compounds.

Anticancer Activity: A Tale of Two Scaffolds

The following tables summarize the cytotoxic effects of two distinct classes of pyridine derivatives against human cancer cell lines. This comparative data highlights how different structural motifs appended to the pyridine core can dramatically influence anticancer potency.

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells [2]

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic Drug1.93Not Reported
Sorafenib Multi-kinase inhibitor (positive control)4.50Not Reported

Data sourced from a study by El-Naggar et al.[2]

The data clearly demonstrates that for this series of pyridine-urea derivatives, the nature of the halogen substituent on the phenyl urea moiety plays a critical role in determining the anticancer activity against the MCF-7 breast cancer cell line. A clear trend is observed where the potency increases with the size and polarizability of the halogen, with the 4-iodophenyl urea derivative (8e ) exhibiting exceptional activity, surpassing that of the standard chemotherapeutic drug, Doxorubicin.[2]

Table 2: Comparative Anticancer Activity of Spiro-Pyridine Derivatives against Caco-2 Cells [5]

Compound No.DescriptionIC50 (µM)
5 1′H-spiro-indene-2,4′-pyridine derivative9.78 ± 0.70
7 Spirooxindole derivative7.83 ± 0.50
8 Spirooxindole derivative13.61 ± 1.20
Doxorubicin Standard Chemotherapeutic Drug12.49 ± 1.10

Data sourced from a study on spiro-pyridine derivatives.[5]

In this series of spiro-pyridine derivatives, the introduction of a spirooxindole moiety appears to be a key determinant of cytotoxicity against the Caco-2 colorectal carcinoma cell line. Notably, compound 7 displayed a lower IC50 value than the reference drug Doxorubicin, highlighting its potential as a promising anticancer agent.[5]

Antimicrobial Activity: The Influence of Substitution on Efficacy

The pyridine scaffold is also a fertile ground for the discovery of novel antimicrobial agents. The following table presents the minimum inhibitory concentrations (MICs) of a series of pyridine derivatives against various bacterial strains, showcasing the impact of different substituents on their antibacterial potency.

Table 3: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives [3]

Compound IDS. aureus (MIC in µg/mL)E. faecalis (MIC in µg/mL)E. coli (MIC in µg/mL)A. baumannii (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)
Compound A 31.2562.531.2562.562.5
Compound B 62.531.2562.531.2531.25
Compound C 31.2531.2562.562.562.5

Note: The specific structures for Compounds A, B, and C are detailed in the cited reference. This table illustrates the variability in activity based on structural modifications.

This data underscores the importance of the substitution pattern in determining the spectrum and potency of antimicrobial activity. A compound that is highly effective against one type of bacteria may be less so against another, emphasizing the need for broad-spectrum screening and detailed structure-activity relationship (SAR) studies.

Ensuring Data Integrity: Standardized Experimental Protocols

The reproducibility of the biological data presented above is entirely dependent on the meticulous execution of standardized experimental protocols. To this end, we provide detailed, step-by-step methodologies for the two key assays used to generate the data in this guide: the MTT assay for assessing anticancer activity and the broth microdilution method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines (e.g., MCF-7, Caco-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[7]

  • Absorbance Reading: Mix the contents of the wells thoroughly to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis cell_seeding Cell Seeding in 96-well plate treatment Treat cells with compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_incubation Incubate for 2-4h add_mtt->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT assay for determining cell viability.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]

Materials:

  • 96-well U-bottom microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multi-channel pipette

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Compound Dilutions: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.[10]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

MIC_Assay_Workflow cluster_setup Assay Setup cluster_execution Inoculation & Incubation cluster_analysis Result Determination prepare_dilutions Prepare 2-fold serial dilutions of compounds in broth inoculate_plate Inoculate plate with bacterial suspension prepare_dilutions->inoculate_plate prepare_inoculum Prepare standardized bacterial inoculum incubate_plate Incubate at 37°C for 16-20h inoculate_plate->incubate_plate visual_inspection Visually inspect for turbidity incubate_plate->visual_inspection determine_mic Determine MIC as the lowest concentration with no growth visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion: A Call for Rigor and Transparency

The pyridine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The comparative data presented in this guide illustrates the profound impact that subtle structural modifications can have on the biological activity of these compounds. However, for this research to be truly impactful and translatable, the underlying biological data must be robust and reproducible.

As a scientific community, we must champion the principles of rigorous experimental design, meticulous execution of standardized protocols, and transparent reporting of our findings. By adhering to these principles, we can enhance the reliability of our collective research and accelerate the discovery of new medicines that can benefit society.

References

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]

  • RSC Publishing. (2023, April 3). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. Available from: [Link]

  • IntechOpen. (2022, September 19). Anticancer Functions of Pyridine Heterocycles. Available from: [Link]

  • MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Available from: [Link]

  • PMC. (2021, February 4). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? Available from: [Link]

  • PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from: [Link]

  • ResearchGate. (n.d.). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Retrieved from: [Link]

  • Taylor & Francis Online. (2021, April 1). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Available from: [Link]

  • PMC. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • CGSpace. (2022, April 19). Broth microdilution reference methodology. Available from: [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

  • SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Retrieved from: [Link]

  • PMC. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available from: [Link]

  • SciSpace. (n.d.). Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. Retrieved from: [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from: [Link]

  • Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

  • protocols.io. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate In pharmaceutical research and drug development, pyridine-based heterocyclic esters like Ethyl 2-(6-(methylamino)py...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

In pharmaceutical research and drug development, pyridine-based heterocyclic esters like Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate are critical building blocks. However, their unique chemical structure—combining a hydrolytically sensitive ester, a basic secondary amine, and a nitrogenous aromatic ring—demands rigorous handling and disposal protocols. As a Senior Application Scientist, I have designed this self-validating Standard Operating Procedure (SOP) to ensure operational safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Characterization

Understanding the physicochemical properties of a compound is the first step in designing a safe workflow. The following table summarizes the quantitative data and the operational causality behind each hazard classification.

Property / HazardSpecification / ClassificationOperational Causality
Chemical Name Ethyl 2-(6-(methylamino)pyridin-2-yl)acetateContains a basic amine and a hydrolyzable ester.
CAS Number 205676-86-4[1]Unique identifier required for accurate waste manifesting.
Molecular Formula C10H14N2O2[2]High nitrogen content dictates specific incineration requirements.
Storage Conditions Sealed in dry, 2-8°C[3]Cold, dry storage prevents ester hydrolysis and oxidative degradation of the amine.
H302 Harmful if swallowed[4]Readily absorbed systemically; requires strict laboratory hygiene.
H315 / H319 Causes skin/serious eye irritation[4]The basic secondary amine disrupts lipid bilayers; mandates PPE.
H335 May cause respiratory irritation[4]Volatilization requires handling exclusively in a fume hood.

Operational Workflow: Handling & Spill Response

The following diagram illustrates the logical progression from waste generation to final destruction, ensuring all safety checkpoints are met.

G Start Waste Generation CAS: 205676-86-4 Assess Hazard Assessment (H302, H315, H319, H335) Start->Assess PPE Don PPE (Nitrile Gloves, Goggles) Assess->PPE Contain Benchtop Containment (HDPE / Glass) PPE->Contain Validate Self-Validation (15-min Pressure Check) Contain->Validate Segregate Waste Segregation (Nitrogenous Organics) Validate->Segregate Store Satellite Storage (Sealed, 2-8°C, Dry) Segregate->Store Dispose P501 Final Disposal (Incineration with NOx Scrubber) Store->Dispose

Fig 1: Safe handling and P501 disposal workflow for CAS 205676-86-4.

Step-by-Step Spill Response Protocol

In the event of a spill, immediate and systematic action is required to prevent exposure and cross-contamination[5].

  • Assessment & Isolation : Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • PPE Donning : Equip standard PPE, including double nitrile gloves, splash goggles, and a lab coat[4].

    • Causality: Double-gloving provides a fail-safe against the skin-irritating properties (H315) of the compound.

  • Containment : Surround and cover the spill with an inert absorbent material such as vermiculite, clay, or dry sand[5][6].

    • Causality: Inert absorbents prevent unintended exothermic reactions that could occur if chemically active spill kits interact with the basic amine.

  • Collection : Use non-sparking tools to sweep up the saturated absorbent. Transfer the material into a wide-mouth High-Density Polyethylene (HDPE) waste container.

  • Decontamination & Self-Validation : Wash the affected benchtop or floor with a mild detergent and water, followed by an ethanol wipe.

    • Self-Validating Step: Swab the cleaned surface with a moistened pH test strip. A neutral pH (approx. 7.0) confirms the complete removal of the basic methylamino residue.

Step-by-Step Disposal Procedures (P501 Compliance)

Proper disposal of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate requires strict adherence to hazardous waste regulations (P501)[3]. Because it is a nitrogen-containing organic compound, it must be segregated and destroyed properly to prevent environmental contamination[7].

Phase 1: Waste Segregation and Primary Containment

  • Segregation : Classify the waste as "Non-Halogenated Organic Waste." Do not mix this compound with strong acids, oxidizing agents, or halogenated solvents.

  • Containment : Pour liquid waste or transfer solid waste into a compatible, clearly labeled HDPE or amber glass container[8].

  • Self-Validation (Pressure Check) : Cap the container loosely and observe for 15 minutes.

    • Causality: This ensures no delayed exothermic reactions or off-gassing (e.g., from residual solvent evaporation or ester hydrolysis) occur before the container is hermetically sealed.

  • Labeling : Attach a hazardous waste tag immediately. List "Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS 205676-86-4)" and check the boxes for "Toxic" and "Irritant"[8].

Phase 2: Satellite Accumulation and Storage

  • Temperature Control : Transfer the sealed waste container to a secondary containment tray stored at 2-8°C in a designated waste refrigerator, or a cool, dry, well-ventilated waste cabinet[3].

    • Causality: Maintaining the same cold-storage conditions for the waste as the pure reagent prevents the degradation of the ester into acetic acid derivatives, which could alter the waste's pH and reactivity profile over time.

Phase 3: Final Destruction & Regulatory Logistics

  • Manifesting : Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Provide the exact mass/volume and the Safety Data Sheet (SDS).

  • Incineration (The Causality of Destruction) : The mandated disposal method is high-temperature incineration[7].

    • Mechanistic Insight: Thermal destruction breaks down the pyridine ring and the ester linkage into carbon dioxide and water. However, the combustion of the nitrogen atoms (from the pyridine ring and the methylamino group) generates fuel-derived nitrogen oxides (NOx)[9].

    • Environmental Safeguard: Ensure the contracted disposal facility utilizes incinerators equipped with wet scrubbers or Selective Catalytic Reduction (SCR) units to neutralize NOx emissions, thereby fulfilling comprehensive P501 environmental safety mandates[7].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.